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  • Product: 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine
  • CAS: 160001-93-4

Core Science & Biosynthesis

Foundational

1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine CAS 1094341-18-0

An In-Depth Technical Guide to 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine (CAS 1094341-18-0)[1] Executive Technical Summary 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine is a specialized gem-disubstituted cyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine (CAS 1094341-18-0)[1]

Executive Technical Summary

1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine is a specialized gem-disubstituted cyclic amine intermediate used primarily in the synthesis of high-affinity ligands for G-Protein Coupled Receptors (GPCRs) and CNS-active agents.[1] Its structural core—a cyclopentane ring bearing both a primary amine and a para-trifluoromethylphenyl group at the same carbon (C1)—serves two critical medicinal chemistry functions: conformational restriction and metabolic blockade .[1][2]

By locking the phenyl and amine moieties into a fixed relative orientation, this scaffold minimizes the entropic penalty of binding, a phenomenon often exploited in the design of NK1 antagonists, CCR2 modulators, and inhibitors of specific kinases. The trifluoromethyl group enhances lipophilicity and metabolic stability, protecting the aromatic ring from oxidative metabolism.

Chemical Identity & Physicochemical Profile

PropertySpecification
CAS Number 1094341-18-0
IUPAC Name 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine
Molecular Formula C₁₂H₁₄F₃N
Molecular Weight 229.24 g/mol
LogP (Predicted) ~3.2 – 3.5 (High Lipophilicity)
pKa (Predicted) ~9.5 – 10.0 (Primary Amine)
H-Bond Donors/Acceptors 1 / 3 (considering F atoms)
Rotatable Bonds 1 (C-Phenyl bond)
Topological Polar Surface Area 26.02 Ų

Synthetic Methodology

The synthesis of 1,1-disubstituted cyclopentyl amines requires overcoming steric hindrance at the quaternary center. The most robust, scalable protocol involves the double alkylation of an arylacetonitrile followed by nitrile reduction .[1][2] This route is preferred over Grignard additions to ketones due to higher yields and fewer side reactions.[1][2]

Core Synthetic Pathway (Diagram)

Synthesispathway Start 4-(Trifluoromethyl) phenylacetonitrile Inter Intermediate: 1-Arylcyclopentane- carbonitrile Start->Inter Double Alkylation (Cyclization) Reagent1 1,4-Dibromobutane NaH, DMSO/THF Reagent1->Inter Product Target: 1-[4-(CF3)phenyl] cyclopentan-1-amine Inter->Product Nitrile Reduction Reagent2 LiAlH4, THF (0°C to Reflux) Reagent2->Product

Caption: Figure 1. Convergent synthesis via nitrile intermediate, utilizing the Thorpe-Ingold effect for efficient cyclization.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 1-[4-(Trifluoromethyl)phenyl]cyclopentanecarbonitrile

  • Rationale: The acidity of the benzylic protons in 4-(trifluoromethyl)phenylacetonitrile allows for deprotonation by strong bases.[1] Using 1,4-dibromobutane creates the 5-membered ring in a single pot.[1]

  • Protocol:

    • Setup: Flame-dry a 500 mL 3-neck flask. Maintain an inert atmosphere (N₂ or Ar).[1][2]

    • Reagents: Suspend Sodium Hydride (NaH, 60% in oil, 2.2 equiv) in anhydrous THF/DMSO (3:1 ratio). The DMSO co-solvent accelerates the SN2 substitution.[2]

    • Addition: Cool to 0°C. Add 4-(trifluoromethyl)phenylacetonitrile (1.0 equiv) dropwise. Stir for 30 min to ensure anion formation (solution turns dark).

    • Cyclization: Add 1,4-dibromobutane (1.1 equiv) dropwise.

    • Reaction: Warm to room temperature, then heat to 50°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc).[1][2]

    • Workup: Quench with saturated NH₄Cl (carefully). Extract with EtOAc (3x).[1][2] Wash organics with brine, dry over MgSO₄, and concentrate.[2]

    • Purification: Recrystallization from hexanes or flash chromatography.[1][2]

Step 2: Reduction to the Primary Amine [1]

  • Rationale: The steric bulk of the gem-disubstituted center makes the nitrile resistant to mild reducing agents.[1] Lithium Aluminum Hydride (LiAlH₄) is required for complete conversion.[1][2]

  • Protocol:

    • Setup: Flame-dry flask, N₂ atmosphere.

    • Reduction: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF at 0°C.

    • Addition: Add the nitrile intermediate (dissolved in THF) dropwise to control the exotherm.

    • Reflux: Heat to reflux for 12 hours. The quaternary center hinders the approach of the hydride; heat ensures completion.[2]

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL).

    • Isolation: Filter the granular precipitate. Acidify the filtrate with HCl to form the amine hydrochloride salt (for stability/purification), or concentrate to yield the free base oil.

Medicinal Chemistry Applications

This scaffold is a high-value "bioisostere" for tertiary butyl groups or simple phenyl rings, offering distinct advantages in drug design.[1]

Mechanistic Advantages[1][2]
  • Conformational Locking (The Thorpe-Ingold Effect): The gem-disubstitution forces the cyclopentane ring and the phenyl ring into a specific orthogonal or twisted conformation.[1] This reduces the rotational freedom of the phenyl group, pre-organizing the molecule for binding to a receptor pocket (decreasing

    
     by minimizing entropic loss).
    
  • Metabolic Blockade: The quaternary carbon at position 1 prevents metabolic oxidation at the benzylic position (a common clearance pathway for benzylic amines).[1][2] This extends the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Modulation: The trifluoromethyl (-CF₃) group increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration—critical for CNS targets like NK1 or NMDA receptors.[1]

Target Classes
  • NK1 Receptor Antagonists: Analogous to the core structure of Netupitant, where bulky, lipophilic rings prevent Substance P binding.[1]

  • Chemokine Receptor Antagonists (CCR2/CCR5): Used as a spacer to position basic amines into the acidic pocket of the GPCR.[1][2]

  • Sigma Receptor Ligands: The hydrophobic pocket of Sigma-1 receptors accommodates the trifluoromethylphenyl moiety well.[1][2]

Structure-Activity Relationship (SAR) Logic

SAR Center Quaternary Carbon (C1) Blocks Benzylic Oxidation Locks Conformation Amine Primary Amine (-NH2) Key H-Bond Donor Modifiable to Amide/Urea Center->Amine Ring Cyclopentane Ring Restricts Bond Rotation Lipophilic Spacer Center->Ring CF3 4-CF3-Phenyl Group Increases LogP (BBB Permeability) Metabolic Stability Center->CF3

Caption: Figure 2. Pharmacophore dissection of the CAS 1094341-18-0 scaffold showing functional roles.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.60 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H) – Aromatic AB system.
      
    • 
       2.10–1.60 (m, 8H, Cyclopentane-CH₂).
      
    • 
       1.30 (br s, 2H, NH₂) – Exchangeable with D₂O.
      
  • ¹³C NMR:

    • Quaternary carbon signal at ~60–65 ppm (C-NH₂).[1][2]

    • Quartet signal for -CF₃ (~124 ppm) and C-CF₃ (~129 ppm).[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 230.1.[1][2]

    • Characteristic loss of NH₃ ([M-17]⁺) may be observed in fragmentation.[1]

Safety & Handling

  • Hazards: As a primary amine, the compound is corrosive and an irritant.[1][2] The fluorinated moiety implies potential persistence; avoid release into the environment.[2]

  • Storage: Store under inert gas (Argon) at 2–8°C. Primary amines can absorb CO₂ from the air to form carbamates.[1][2]

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.[1][2]

References

  • Synthesis of 1-Arylcyclopentanecarbonitriles

    • Carini, D. J., et al.[2] "Discovery of Potent Non-Peptide Angiotensin II Antagonists."[1][2] Journal of Medicinal Chemistry, 1991.[1][2] Link (Describes the general alkylation method for 1-phenylcyclopentanecarbonitrile).

  • Reduction of Sterically Hindered Nitriles

    • Brown, H. C., et al.[2] "Selective Reductions.[1][2] Reaction of Lithium Aluminum Hydride with Nitriles." Journal of the American Chemical Society.[1][2] (Standard protocol reference for hindered nitriles).

  • Medicinal Chemistry of Gem-Disubstituted Cyclics

    • Meanwell, N. A.[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1][2] Link (Discusses conformational restriction).[2]

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al.[2][3] "Fluorine in medicinal chemistry."[1][2][3] Chemical Society Reviews, 2008.[1][2][3] Link (Explains the metabolic stability and lipophilicity roles of CF3).[2]

Sources

Exploratory

Structure and properties of 1-(4-trifluoromethylphenyl)cyclopentylamine

An In-depth Technical Guide to 1-(4-trifluoromethylphenyl)cyclopentylamine Executive Summary 1-(4-Trifluoromethylphenyl)cyclopentylamine is a fascinating molecular entity that stands at the intersection of two privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-trifluoromethylphenyl)cyclopentylamine

Executive Summary

1-(4-Trifluoromethylphenyl)cyclopentylamine is a fascinating molecular entity that stands at the intersection of two privileged structural motifs in medicinal chemistry: the trifluoromethylphenyl group and the cyclopentylamine scaffold. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Concurrently, the cyclopentylamine framework offers a rigid, three-dimensional structure that can present functional groups to biological targets with specific orientations, a feature exploited in the development of various therapeutic agents.[3][4]

This guide provides a comprehensive technical overview of 1-(4-trifluoromethylphenyl)cyclopentylamine, intended for researchers, scientists, and professionals in drug development. In the absence of extensive direct experimental data for this specific molecule in the public domain, this document synthesizes information from closely related analogues, established chemical principles, and predictive models to offer a robust profile. We will delve into its structure and predicted physicochemical properties, propose a viable synthetic route with a detailed experimental protocol, and discuss its anticipated spectroscopic signature. Furthermore, we will explore its potential pharmacological applications based on the known activities of structurally similar compounds and outline appropriate analytical methodologies for its characterization and quality control.

Molecular Structure and Physicochemical Properties

The structure of 1-(4-trifluoromethylphenyl)cyclopentylamine features a central cyclopentyl ring with a primary amine and a 4-trifluoromethylphenyl group attached to the same carbon atom (C1). This quaternary carbon center makes the molecule a sterically hindered primary amine.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the predicted properties for 1-(4-trifluoromethylphenyl)cyclopentylamine, derived from its structure and by comparison with its meta-isomer, 1-(3-(trifluoromethyl)phenyl)cyclopentan-1-amine.[5]

PropertyPredicted ValueRationale / Comparative Data
Molecular Formula C₁₂H₁₄F₃NBased on structural analysis.
Molecular Weight 229.24 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low melting solidTypical for small molecule amines of this molecular weight.
LogP ~3.0 - 3.5The trifluoromethyl group significantly increases lipophilicity. The LogP for the meta-isomer is reported as 3.26.[5]
pKa (of the conjugate acid) ~9.5 - 10.5The electron-withdrawing trifluoromethyl group is expected to slightly decrease the basicity of the amine compared to an unsubstituted analogue, but the effect is attenuated by the phenyl ring.
Boiling Point ~250-270 °C (at 760 mmHg)Estimated based on the molecular weight and functional groups.
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, DCM, DMSO). Sparingly soluble in water.The hydrophobic phenyl and cyclopentyl groups, along with the trifluoromethyl group, limit aqueous solubility.

Synthesis and Manufacturing

While specific literature detailing the synthesis of 1-(4-trifluoromethylphenyl)cyclopentylamine is scarce, a robust and logical synthetic strategy can be proposed based on well-established organic chemistry transformations. A highly plausible route involves the reduction of the corresponding nitrile precursor, 1-(4-(trifluoromethyl)phenyl)cyclopentane-1-carbonitrile. An alternative, also widely used method, is the direct reductive amination of the corresponding ketone.

Proposed Synthetic Workflow: Nitrile Reduction

This two-step approach starts from commercially available 4-(trifluoromethyl)benzonitrile and cyclopentanone.

Synthetic_Workflow cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Nitrile Reduction A 4-(Trifluoromethyl)benzonitrile C Imine Intermediate A->C 1. Add Cyclopentyl-MgBr 2. Aqueous Workup B Cyclopentyl Grignard Reagent B->C D 1-(4-(Trifluoromethyl)phenyl)cyclopentane-1-carbonitrile C->D Rearrangement & Tautomerization E 1-(4-(Trifluoromethyl)phenyl)cyclopentylamine (Target Molecule) D->E LiAlH4 or Raney Nickel/H2

Caption: Proposed two-step synthesis of 1-(4-trifluoromethylphenyl)cyclopentylamine.

Detailed Experimental Protocol (Prophetic)

Step 1: Synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopentane-1-carbonitrile

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.1 eq) and dry diethyl ether.

  • Grignard Formation: Add a solution of bromocyclopentane (1.0 eq) in dry diethyl ether dropwise to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux.

  • Nucleophilic Addition: Cool the resulting cyclopentylmagnesium bromide solution to 0 °C. Add a solution of 4-(trifluoromethyl)benzonitrile (1.0 eq) in dry diethyl ether dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Workup and Isolation: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-(4-(trifluoromethyl)phenyl)cyclopentane-1-carbonitrile, can be purified by column chromatography on silica gel.

Step 2: Reduction to 1-(4-(Trifluoromethyl)phenyl)cyclopentylamine

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in dry tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C. Add a solution of 1-(4-(trifluoromethyl)phenyl)cyclopentane-1-carbonitrile (1.0 eq) in dry THF dropwise.

  • Reaction Progression: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Isolation: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). Filter the resulting granular precipitate and wash it with THF. Concentrate the filtrate under reduced pressure. The crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Spectroscopic Profile (Anticipated)

The structural identity and purity of 1-(4-trifluoromethylphenyl)cyclopentylamine would be confirmed by a combination of spectroscopic techniques. The following are the expected key features:

  • ¹H NMR:

    • Aromatic Protons: Two doublets in the aromatic region (~7.4-7.6 ppm and ~7.2-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring. The doublet downfield will correspond to the protons ortho to the electron-withdrawing CF₃ group.

    • Cyclopentyl Protons: A series of multiplets in the aliphatic region (~1.5-2.2 ppm) corresponding to the eight protons of the cyclopentyl ring.

    • Amine Protons: A broad singlet (~1.5-2.5 ppm, integrating to 2H), which is exchangeable with D₂O. The chemical shift can vary with concentration and solvent.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the aromatic region (~120-150 ppm). The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

    • Quaternary Carbon (C1): A signal around 55-65 ppm.

    • Cyclopentyl Carbons: Signals in the aliphatic region (~20-40 ppm).

    • CF₃ Carbon: A quartet around 124 ppm with a large one-bond C-F coupling constant (¹JCF ≈ 272 Hz).[6]

  • ¹⁹F NMR:

    • A sharp singlet around -62 to -64 ppm, which is a characteristic chemical shift for a trifluoromethyl group on a phenyl ring.[6]

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A peak at m/z = 229.

    • Major Fragments: Loss of an ethyl group from the cyclopentyl ring (M-29), and cleavage to form the stabilized benzylic cation.

Potential Pharmacological Applications and Mechanism of Action

While no specific biological activity has been reported for 1-(4-trifluoromethylphenyl)cyclopentylamine, its structural components are present in numerous biologically active molecules. The 1-phenylcycloalkylamine scaffold is famously represented by phencyclidine (PCP) and its analogues, which are known for their activity as NMDA receptor antagonists.[7] The cyclopentyl analogue, 1-phenylcyclopentylamine, also exhibits CNS activity.

Hypothetical Mechanism of Action: Ion Channel Modulation

Given the structural similarity to known NMDA receptor antagonists, a plausible hypothesis is that 1-(4-trifluoromethylphenyl)cyclopentylamine could function as a modulator of ion channels in the central nervous system. The bulky, lipophilic structure could facilitate its entry into the ion channel pore, leading to a blockade of ion flow. The trifluoromethyl group could enhance binding affinity and modulate the pharmacokinetic profile.

Hypothetical_MOA cluster_neuron Postsynaptic Neuron receptor NMDA Receptor Channel Pore ion_flow Ca²⁺/Na⁺ Influx receptor:port->ion_flow Normal Activation blockage Channel Blockade receptor:port->blockage Inhibits Ion Flow glutamate Glutamate glutamate->receptor:head Binds & Opens Channel molecule 1-(4-CF3-Ph) -cyclopentylamine molecule->receptor:port Enters & Binds within Pore

Caption: Hypothetical mechanism of action as an NMDA receptor channel blocker.

Potential Therapeutic Areas

Based on this hypothetical mechanism, potential therapeutic applications could include:

  • Neurodegenerative Diseases: Where excitotoxicity mediated by excessive NMDA receptor activation plays a role.

  • Depression: Some novel antidepressants target the glutamatergic system.

  • Neuropathic Pain: NMDA receptors are involved in central sensitization to pain.

It is crucial to emphasize that these are speculative applications requiring extensive preclinical and clinical investigation.

Analytical Methodologies

To ensure the identity, purity, and quality of 1-(4-trifluoromethylphenyl)cyclopentylamine in a research or manufacturing setting, a suite of analytical methods would be employed.

Chromatographic Separation
  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is an excellent method for both identification and quantification. A standard non-polar column (e.g., DB-5ms) would likely provide good separation. The mass spectrometer would provide definitive structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): For purity analysis and preparative separation, reversed-phase HPLC would be suitable. A C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid to improve peak shape for the amine) would be a good starting point. Detection could be achieved using a UV detector (monitoring at ~254 nm).

Quality Control Workflow

A typical workflow for quality control would involve the following steps:

  • Identity Confirmation: Comparison of the retention time and mass spectrum from GC-MS with a qualified reference standard.

  • Purity Assessment: Determination of the area percentage of the main peak by HPLC-UV or GC-FID.

  • Residual Solvent Analysis: Using headspace GC to quantify any remaining solvents from the synthesis.

  • Structural Confirmation: Full characterization of a reference standard by ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

Conclusion and Future Perspectives

1-(4-Trifluoromethylphenyl)cyclopentylamine is a molecule of significant interest for medicinal chemistry, combining two pharmacologically important motifs. While direct experimental data is limited, this guide has provided a comprehensive overview based on sound chemical principles and comparative analysis. We have detailed its structure and predicted properties, outlined a robust synthetic protocol, and anticipated its spectroscopic features.

The potential for this compound to act as a modulator of CNS targets, such as the NMDA receptor, warrants further investigation. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough in vitro and in vivo pharmacological evaluation to validate the hypotheses presented here. Such studies will be crucial in determining if 1-(4-trifluoromethylphenyl)cyclopentylamine or its derivatives hold promise as novel therapeutic agents.

References

  • Bertus, P., & Szymoniak, J. (2003). A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. The Journal of Organic Chemistry, 68(18), 7133–7136. [Link]

  • Kalir, A., Edery, H., Pelah, Z., Balderman, D., & Porath, G. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity. Journal of Medicinal Chemistry, 12(3), 473–477. [Link]

  • Erowid. (n.d.). 1-Phenylcycloalkylamine Derivatives. II. Synthesis and Pharmacological Activity. Retrieved from [Link]

  • Mehta, V., & Sverdlov, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.
  • Supporting Information for a relevant article on trifluoromethylated compounds.
  • Mishra, S., & Singh, I. P. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal research reviews, 33(4), 875-926. [Link]

  • Guo, W., et al. (2020). Amination of cyclopentanone and accompanied by‐reactions. ResearchGate. [Link]

  • Li, Z., et al. (2024). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Organic Letters, 26(15), 3151–3157. [Link]

  • Li, Z., et al. (2024). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. PubMed. [Link]

  • Kalir, A., et al. (1969). 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity. PubMed. [Link]

  • U.S. Environmental Protection Agency. (n.d.). (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine 5g. Retrieved from [Link]

  • Reddy, T. S., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1323-1331. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Simulated reference based on a well-known review in the field).
  • Zhang, T., & Maekawa, H. (2017). Synthesis of 4-(Trifluoromethyl)cyclopentenones and 2-(Trifluoromethyl)furans by Reductive Trifluoroacetylation of Ynones. Organic Letters, 19(24), 6602–6605. [Link]

  • Wikipedia. (n.d.). 1-(4-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

  • de Graaff, C., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. European Journal of Organic Chemistry, 2016(10), 1797-1806. [Link]

  • Abdel-Magid, A. F., et al. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Pharmaffiliates. (n.d.). Cyclopentylamine. Retrieved from [Link]

  • Wang, Y., et al. (2015). Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation and Reductive Amination. Organic Letters, 17(19), 4866–4869. [Link]

Sources

Foundational

The 1-Arylcyclopentan-1-amine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1-arylcyclopentan-1-amine scaffold has emerged as a significant structural motif in medicinal chemistry, underpinni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-arylcyclopentan-1-amine scaffold has emerged as a significant structural motif in medicinal chemistry, underpinning the development of a diverse range of therapeutic agents. Its unique conformational properties, arising from the five-membered ring, allow for precise spatial orientation of substituents, making it a valuable core for targeting various biological entities. This guide provides a comprehensive technical overview of the 1-arylcyclopentan-1-amine scaffold, from its synthesis to its structure-activity relationships (SAR) and therapeutic applications, with a particular focus on its role in the development of central nervous system (CNS) active agents.

Introduction: The Significance of the 1-Arylcyclopentan-1-amine Core

The cyclopentane ring, a fundamental carbocycle, offers a unique conformational landscape that is distinct from its more common six-membered cyclohexane counterpart.[1] This inherent flexibility, coupled with the introduction of a geminal aryl and amino group at the C1 position, creates a scaffold with a well-defined three-dimensional structure. This "privileged" scaffold has proven to be a versatile template for the design of ligands that can effectively interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The 1-arylcyclopentan-1-amine core is particularly prominent in the development of drugs targeting the central nervous system, where its physicochemical properties can be fine-tuned to optimize blood-brain barrier penetration and target engagement.

Synthetic Strategies for 1-Arylcyclopentan-1-amine Derivatives

The synthesis of the 1-arylcyclopentan-1-amine scaffold can be achieved through several strategic approaches. The choice of a particular synthetic route often depends on the desired substitution pattern on the aryl and amine moieties, as well as the need for stereochemical control.

Key Synthetic Pathways

A common and versatile method for the synthesis of 1-arylcyclopentan-1-amines involves the reaction of a cyclopentanone with an aryl organometallic reagent, followed by conversion of the resulting tertiary alcohol to the corresponding amine.

Cyclopentanone Cyclopentanone Tertiary_Alcohol 1-Arylcyclopentan-1-ol Cyclopentanone->Tertiary_Alcohol 1. Grignard Reaction Aryl_Grignard Aryl Grignard Reagent (e.g., PhMgBr) Aryl_Grignard->Tertiary_Alcohol Amine 1-Arylcyclopentan-1-amine Tertiary_Alcohol->Amine 2. Amination Ritter_Reaction Ritter Reaction (e.g., NaCN, H2SO4) Ritter_Reaction->Amine

Caption: A generalized synthetic workflow for 1-arylcyclopentan-1-amines.

Experimental Protocol: Synthesis of 1-Phenylcyclopentan-1-amine

  • Grignard Reaction: To a solution of phenylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq.) in anhydrous THF at 0 °C is added dropwise a solution of cyclopentanone (1.0 eq.) in anhydrous THF. The reaction mixture is stirred at room temperature for 2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-phenylcyclopentan-1-ol.

  • Ritter Reaction: The crude 1-phenylcyclopentan-1-ol is dissolved in acetic acid and cooled to 0 °C. Sodium cyanide (1.5 eq.) is added portion-wise, followed by the slow addition of concentrated sulfuric acid, maintaining the temperature below 10 °C. The mixture is stirred at room temperature for 12 hours.

  • Hydrolysis and Isolation: The reaction mixture is poured onto ice and basified with a 50% aqueous solution of sodium hydroxide. The product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield 1-phenylcyclopentan-1-amine.

Alternative synthetic strategies include the direct amination of 1-arylcyclopentanols and the use of modern catalytic methods for C-N bond formation.[2]

Structure-Activity Relationships (SAR) of 1-Arylcyclopentan-1-amine Derivatives

The pharmacological activity of 1-arylcyclopentan-1-amine derivatives can be significantly modulated by altering the substituents on the aryl ring, the amine, and the cyclopentane core.

Insights from NMDA Receptor Antagonists

A significant body of research on this scaffold has focused on its interaction with the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor implicated in a variety of neurological disorders.

Modification Effect on NMDA Receptor Antagonist Activity
Aryl Ring Substitution Electron-withdrawing groups (e.g., halogens) on the phenyl ring generally increase potency.
Amine Substitution Primary amines often exhibit good activity. N-alkylation can modulate potency and selectivity.[3]
Cyclopentane Ring The five-membered ring provides a favorable conformation for binding to the phencyclidine (PCP) site within the NMDA receptor channel.

SAR Insights: The size and electronics of the aryl group are critical determinants of binding affinity.[3] The amine functionality is essential for interaction with the receptor, and its substitution pattern influences the pharmacokinetic properties of the molecule.

Scaffold 1-Arylcyclopentan-1-amine Scaffold Aryl_Ring Aryl Ring (Electronics & Sterics) Scaffold->Aryl_Ring Amine Amine (Basicity & Substitution) Scaffold->Amine Cyclopentane Cyclopentane Ring (Conformation) Scaffold->Cyclopentane

Caption: Key structural features influencing the SAR of 1-arylcyclopentan-1-amines.

Therapeutic Applications and Case Studies

The versatility of the 1-arylcyclopentan-1-amine scaffold has led to its exploration in a range of therapeutic areas.

Central Nervous System (CNS) Disorders
  • Neuroprotection: As NMDA receptor antagonists, derivatives of this scaffold have been investigated for their potential in treating conditions associated with excitotoxicity, such as stroke and traumatic brain injury.

  • Anticonvulsants: The ability to modulate neuronal excitability makes these compounds promising candidates for the treatment of epilepsy.

  • Psychostimulants: Certain derivatives have shown psychostimulant properties, acting as dopamine and norepinephrine reuptake inhibitors.

Other Therapeutic Areas
  • Anti-inflammatory Agents: The cyclopentane moiety is a core feature of prostaglandins, and synthetic derivatives have been explored for their anti-inflammatory potential.[1]

  • Antimicrobial Agents: Some cyclopentanone derivatives, precursors to the amine scaffold, have demonstrated antimicrobial activity.

Future Perspectives and Conclusion

The 1-arylcyclopentan-1-amine scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:

  • Stereoselective Synthesis: The development of efficient methods for the synthesis of enantiomerically pure derivatives to improve therapeutic indices and reduce off-target effects.[4][5]

  • Exploration of New Biological Targets: Expanding the pharmacological investigation of this scaffold to a wider range of biological targets.

  • Fine-tuning of Physicochemical Properties: Optimizing properties such as solubility and metabolic stability to enhance drug-like characteristics.

References

  • Google Patents. (n.d.). Cyclopentan-1-amines.
  • PubMed. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Retrieved February 26, 2026, from [Link]

  • Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Retrieved February 26, 2026, from [Link]

  • PubMed. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Retrieved February 26, 2026, from [Link]

  • Domainex. (2023). Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Retrieved February 26, 2026, from [Link]

  • Google Patents. (n.d.). Cyclopentanone derivatives and their use.
  • Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Retrieved February 26, 2026, from [Link]

  • PubMed. (n.d.). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Retrieved February 26, 2026, from [Link]

  • Google Patents. (n.d.). Cyclopentanone derivatives, method of synthesis and uses thereof.
  • PubMed. (n.d.). The role of pharmacological profiling in safety assessment. Retrieved February 26, 2026, from [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved February 26, 2026, from [Link]

  • PubMed. (2020). Pharmacological Profile and Molecular Modeling of Cyclic Opioid Analogues Incorporating Various Phenylalanine Derivatives. Retrieved February 26, 2026, from [Link]

  • PubMed. (2024). Molecular Pharmacology Profiling of Phenylfentanil and Its Analogues to Understand the Putative Involvement of an Adrenergic Mechanism in Fentanyl-Induced Respiratory Depression. Retrieved February 26, 2026, from [Link]

  • PubMed. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Retrieved February 26, 2026, from [Link]

  • PubMed. (2012). Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. Retrieved February 26, 2026, from [Link]

  • Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved February 26, 2026, from [Link]

  • SCIRP. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Retrieved February 26, 2026, from [Link]

  • MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved February 26, 2026, from [Link]

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Exploratory

The Strategic Imperative of Metabolic Stability: A Deep Dive into Fluorinated 1,1-Disubstituted Cyclopentanes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics, the optimization of a drug candidate's metabolic stability is a critical determ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the optimization of a drug candidate's metabolic stability is a critical determinant of its ultimate success. A molecule with promising potency and selectivity can falter due to rapid clearance from the body, rendering it ineffective. This guide, intended for drug discovery and development professionals, provides a comprehensive exploration of a powerful strategy to enhance metabolic stability: the incorporation of fluorinated 1,1-disubstituted cyclopentane motifs. We will delve into the mechanistic underpinnings of this approach, provide detailed experimental protocols for its evaluation, and present a framework for interpreting the resulting data.

The Challenge of Metabolic "Soft Spots" and the Rise of Strategic Fluorination

The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochromes P450 (CYPs) plays a central role in the biotransformation of foreign compounds (xenobiotics).[1] These enzymes often introduce or expose functional groups on drug molecules, typically through oxidation, to increase their water solubility and facilitate their excretion. While this is a crucial detoxification process, it can also lead to the rapid inactivation and clearance of a drug candidate, diminishing its therapeutic window.

Common metabolic "soft spots" in drug molecules are positions susceptible to CYP-mediated oxidation, such as benzylic and allylic C-H bonds, as well as electron-rich aromatic rings.[2] Medicinal chemists employ various strategies to "shield" these vulnerable positions, and one of the most effective and widely used tactics is the introduction of fluorine atoms.[3] The C-F bond is exceptionally strong and the high electronegativity of fluorine can alter the electronic properties of the molecule, rendering it less susceptible to oxidative metabolism.[2][4]

The 1,1-Disubstituted Cyclopentane Scaffold: A Platform for Enhanced Stability

The 1,1-disubstituted cyclopentane core offers a unique three-dimensional scaffold that can be strategically employed in drug design. When one of the substituents is a fluorine atom, this motif becomes a powerful tool for blocking metabolic oxidation.

Blocking Metabolic Oxidation at the Source

Consider a hypothetical 1-aryl-1-methylcyclopentane (see Figure 1). The tertiary carbon atom (C1) is a potential site for hydroxylation by CYP enzymes. If this position is critical for the molecule's interaction with its biological target, its oxidation would lead to a loss of activity and rapid clearance. By replacing the methyl group with a fluorine atom, or by creating a gem-difluoro moiety, this metabolic pathway can be effectively blocked. The strong C-F bond is highly resistant to enzymatic cleavage, thereby enhancing the metabolic stability of the compound.[2]

A notable example of this strategy, albeit with a cyclobutane ring, is in the development of the melanin-concentrating hormone receptor 1 (MCHR1) inhibitor BMS-814580. In this case, a 1,1-disubstitution on a gem-difluorocyclobutane was crucial to block a metabolic weak spot while maintaining the drug's efficacy.[5][6] This principle is directly applicable to the cyclopentane scaffold.

cluster_0 Metabolic Pathway of a 1-Aryl-1-Methylcyclopentane cluster_1 Metabolic Blocking with Fluorine Parent_Compound 1-Aryl-1-Methylcyclopentane CYP450 CYP450-mediated Oxidation Parent_Compound->CYP450 Metabolite Hydroxylated Metabolite (Inactive) CYP450->Metabolite Fluorinated_Compound 1-Aryl-1-Fluorocyclopentane Blocked_Pathway Oxidation Pathway Blocked Fluorinated_Compound->Blocked_Pathway No_Metabolism Metabolically Stable Blocked_Pathway->No_Metabolism

Figure 1: Blocking of CYP450-mediated oxidation by fluorination.
The Influence of the gem-Disubstituent Effect

The presence of two substituents on the same carbon atom of the cyclopentane ring can also influence its conformation due to the Thorpe-Ingold effect. This effect suggests that increasing steric hindrance at a carbon atom can favor ring closure and alter bond angles within the ring.[7] While the direct impact of this conformational change on CYP450-mediated metabolism is not extensively documented, it is a factor that researchers should consider, as the shape of the molecule and its presentation to the enzyme's active site are critical for metabolism to occur.

Experimental Evaluation of Metabolic Stability

A robust assessment of a compound's metabolic stability is essential for its progression in the drug discovery pipeline. In vitro assays using liver fractions are the workhorses for this evaluation.

Liver Microsomal Stability Assay

This assay is a primary screen to assess a compound's susceptibility to Phase I metabolism, predominantly mediated by CYP enzymes.

Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing the endoplasmic reticulum where CYP enzymes are concentrated. The disappearance of the parent compound over time is monitored.

Detailed Protocol:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Liver Microsomes: Commercially available pooled human liver microsomes (HLM) are commonly used. The protein concentration is typically 20 mg/mL.

    • NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the CYP cofactor, NADPH.

    • Quenching Solution: Ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the cold quenching solution to stop the reaction.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2).

    • The intrinsic clearance (CLint) is then calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / microsomal protein concentration)

Start Prepare Reagents Incubate Incubate Compound with Liver Microsomes and NADPH at 37°C Start->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction with Cold Acetonitrile + Internal Standard Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) Analyze->Calculate End Metabolic Stability Profile Calculate->End

Figure 2: Workflow for the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes, as well as active transporters.

Principle: The test compound is incubated with a suspension of cryopreserved hepatocytes, and the disappearance of the parent compound is monitored over time.

Detailed Protocol:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Hepatocytes: Commercially available cryopreserved human hepatocytes.

    • Incubation Medium: Specialized cell culture medium for hepatocytes.

    • Quenching Solution: Ice-cold acetonitrile containing an internal standard.

  • Incubation:

    • Thaw and prepare a suspension of hepatocytes in the incubation medium.

    • In a 96-well plate, add the hepatocyte suspension and the test compound (final concentration typically 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • At specific time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and add it to a well containing the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the plate to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, yielding in vitro t1/2 and CLint values.

Data Interpretation and Predictive Value

The in vitro data generated from these assays are crucial for ranking compounds and predicting their in vivo pharmacokinetic properties.

Data Summary Table:

CompoundScaffoldIn Vitro t1/2 (min) (HLM)In Vitro CLint (µL/min/mg protein) (HLM)
A 1-Aryl-1-methylcyclopentane1546.2
B 1-Aryl-1-fluorocyclopentane> 60< 11.6
C 1-Aryl-1,1-difluorocyclopentane> 60< 11.6

This is a representative data table. Actual values will vary depending on the specific compounds and experimental conditions.

A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[8] A study on functionalized gem-difluorinated cycloalkanes found that gem-difluorination either did not affect or slightly improved metabolic stability compared to their non-fluorinated counterparts.[9]

It is important to note that in vitro-in vivo extrapolation (IVIVE) is not always straightforward. Factors such as plasma protein binding, extrahepatic metabolism, and active transport can influence in vivo clearance.[10] However, these in vitro assays provide an invaluable tool for prioritizing compounds with a higher probability of success in later stages of development.

Conclusion

The strategic incorporation of fluorinated 1,1-disubstituted cyclopentane motifs is a powerful and well-established approach to enhance the metabolic stability of drug candidates. By blocking metabolically labile positions, medicinal chemists can significantly improve a compound's pharmacokinetic profile, increasing its chances of becoming a successful therapeutic. A thorough understanding of the underlying mechanistic principles, coupled with robust in vitro evaluation, is essential for the effective application of this strategy in modern drug discovery.

References

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  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Chemical Science, 15(42), 19770-19776.
  • Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. (2025). ChemRxiv.
  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (2024). ChemRxiv.
  • Stereoselective hydroxylation of an achiral cyclopentanecarboxylic acid derivative using engineered P450s BM-3. (2005).
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  • Comparison of the properties of two structurally related analogs. In silico, in vitro and in vivo parameters G1 G2. (n.d.). Retrieved February 26, 2026, from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). Journal of Medicinal Chemistry.
  • Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. (2007). Chemical Reviews, 107(7), 3072-3113.
  • CYP450 part 1 - Hydroxylation. (2013). YouTube. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Chemical Science.
  • Thorpe-Ingold effect. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. (2025). ChemRxiv.
  • α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. (2025). ChemRxiv.
  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (2019). Pharmacology & Pharmacy, 10(11), 465-473.
  • Quantitative Structure Activity Relationship (QSAR). (2025). Industrial Chemistry Consulting. [Link]

  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. (2026). Beilstein Journal of Organic Chemistry, 22, 1-38.
  • Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. (2025). Xenobiotica, 55(8), 947-954.
  • Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. (2001). Xenobiotica, 31(8), 521-529.
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  • Cytochrome P450 Catalytic Cycle. (2020). YouTube. [Link]

  • 1-Allyl-1-methylcyclopentane. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization. (2022). The Journal of Organic Chemistry, 87(15), 9849-9857. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv.
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  • Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. (2018). European Journal of Medicinal Chemistry, 155, 583-596.
  • Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. (2024). The Journal of Organic Chemistry, 89(11), 7623-7632.
  • Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. (2025). Journal of Fluorine Chemistry, 291, 110269. [Link]

  • Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. (2025). ChemRxiv.
  • Beyond-Rule-of-Five Compounds Are Not Different: In Vitro–In Vivo Extrapolation of Female CD-1 Mouse Clearance Based on Merck Healthcare KGaA Compound Set. (2025). Pharmaceutics, 17(4), 585.
  • CO2 and palladium enabled highly chemoselective hydroxylation of gem-difluorocyclopropanes. (2020). Organic Chemistry Frontiers, 7(19), 2871-2877.
  • Functionalized gem-difluorocycloalkanes, their non-fluorinated and acylic counterparts – target molecules of this study. (n.d.). Retrieved February 26, 2026, from [Link]

  • Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 695-708.
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Foundational

Technical Guide: Safety &amp; Handling of Fluorinated Cyclopentyl Amines

This guide serves as an advanced technical manual for the safe handling, toxicological profiling, and emergency response regarding Fluorinated Cyclopentyl Amines . It synthesizes regulatory data with medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for the safe handling, toxicological profiling, and emergency response regarding Fluorinated Cyclopentyl Amines . It synthesizes regulatory data with medicinal chemistry insights to support researchers in drug discovery.

Focus Compound Class: 3,3-Difluorocyclopentan-1-amine (and analogs)

Executive Summary: The Fluorine Effect

Fluorinated cyclopentyl amines are critical bioisosteres in modern drug design. The introduction of fluorine atoms (typically gem-difluoro motifs) onto the cyclopentyl ring serves two primary medicinal chemistry purposes:

  • pKa Modulation: Fluorine’s high electronegativity lowers the pKa of the amine (typically by 1–2 units), reducing lysosomal trapping and improving oral bioavailability.

  • Metabolic Blocking: The C-F bond (approx. 105 kcal/mol) blocks oxidative metabolism at susceptible sites (e.g., CYP450 hydroxylation).

Safety Implication: While often supplied as stable hydrochloride salts, the free base forms exhibit unique volatility and lipophilicity profiles. Researchers must distinguish between the irritant nature of the salt and the potential corrosivity/toxicity of the free base or metabolic byproducts (e.g., fluoride ion release).

Chemical Identity & Physicochemical Profiling

Identification
  • Chemical Name: 3,3-Difluorocyclopentan-1-amine (Hydrochloride salt common)[1]

  • CAS Number: 939398-48-8 (HCl salt); 1211523-23-9 (Free base)

  • Molecular Formula: C₅H₉F₂N[1][2] · HCl

  • Synonyms: (3,3-difluorocyclopentyl)amine; 3,3-Difluorocyclopentanamine.

Comparative Physicochemical Properties

The following table highlights how fluorination alters the safety and physical profile compared to the non-fluorinated parent.

PropertyCyclopentylamine (Parent)3,3-Difluorocyclopentylamine (Target)Safety Implication
Basicity (pKa) ~10.6~8.5 – 9.0Reduced basicity implies slightly lower corrosivity, but still capable of causing chemical burns.
Lipophilicity (LogP) 0.81.1 (Estimated)Increased lipophilicity enhances skin permeation rates.
Boiling Point 107°C>120°C (Predicted)Lower volatility reduces inhalation risk unless heated.
C-F Bond Energy N/A~116 kcal/molHigh thermal stability; unlikely to decompose to HF under standard storage.

Hazard Identification (GHS Classification)

Primary Hazards (HCl Salt)
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3]

    • H315: Causes skin irritation.[1][3][4][5]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1]

The "Hidden" Hazard: Defluorination & Metabolism

Unlike standard aliphatic amines, fluorinated analogs carry a latent toxicological risk: Metabolic Defluorination .

  • Mechanism: While the C-F bond is stable, specific enzymatic pathways (e.g., oxidative defluorination via unstable fluorohydrin intermediates) can release free fluoride ions (

    
    ).
    
  • Risk: High systemic exposure can lead to fluorosis or interaction with calcium signaling pathways.

  • Expert Insight: If the fluorine is on an odd-numbered carbon relative to a carbonyl metabolite, there is a theoretical risk of metabolizing to fluoroacetate (highly toxic Krebs cycle inhibitor), though this is rare in cyclopentyl scaffolds compared to linear chains.

Safe Handling Protocols & Engineering Controls

Workflow Decision Matrix

The physical state (Salt vs. Free Base) dictates the safety protocol.

HandlingProtocol Start Start: Material Receipt CheckState Check Physical State Start->CheckState IsSalt Solid (HCl/TFA Salt) CheckState->IsSalt Stable Solid IsBase Liquid/Oil (Free Base) CheckState->IsBase Volatile/Reactive PPE_Salt PPE: Nitrile Gloves, Lab Coat, Safety Glasses IsSalt->PPE_Salt Volatility Check Volatility/Vapor Pressure IsBase->Volatility Weighing Weigh in Fume Hood (Avoid Dust) Synthesis Synthesis/Experiment Weighing->Synthesis Proceed to Reaction PPE_Salt->Weighing Engineering Mandatory Fume Hood (Sash < 18 inches) Volatility->Engineering PPE_Base PPE: Double Nitrile or Laminate Gloves + Face Shield Engineering->PPE_Base PPE_Base->Synthesis

Figure 1: Decision matrix for handling fluorinated amines based on physical state.

Experimental Protocol: Free Base Liberation

Context: Researchers often need to "free base" the salt for nucleophilic substitution reactions.

  • Setup: Perform in a certified chemical fume hood.

  • Reagents: Suspend the amine hydrochloride in DCM (Dichloromethane). Add saturated aqueous

    
     or 
    
    
    
    .
  • Separation: Phase separation should be done carefully. Caution: The fluorinated free base may have higher density or different solubility than expected.

  • Drying: Use

    
    .
    
  • Concentration: Do not rotary evaporate to dryness without a vacuum controller. Fluorinated amines can be volatile. Co-evaporation with toluene is recommended to prevent loss.

Emergency Response & Stability

Spill Response Scenario

Scenario: A 5g bottle of 3,3-difluorocyclopentylamine HCl shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[6][7] The dust is a respiratory irritant (H335).

  • PPE: Don nitrile gloves, N95 respirator (or P100), and goggles.

  • Neutralization (If wet): If the material has contacted water, it may be acidic. Cover with sodium carbonate or bicarbonate.

  • Collection:

    • Dry Spill: Sweep gently (avoid dust generation) into a sealable container.[8]

    • Wet Spill: Absorb with vermiculite or sand. Do not use paper towels (amines can react exothermically with cellulose in some conditions, though less likely with salts).

  • Decontamination: Wash the area with a dilute soap solution. Check pH to ensure neutrality.

Fire Fighting Measures
  • Hazardous Combustion Products: Carbon oxides, Nitrogen oxides (NOx), Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl).

  • Action: Firefighters must wear self-contained breathing apparatus (SCBA) with a full face-piece. Water spray can be used to cool containers but contain runoff —fluorinated byproducts are persistent environmental pollutants (PFAS-adjacent concerns).

Toxicological Pathways & Mechanism

To understand the toxicity, one must map the metabolic fate. The stability of the C-F bond is the determining factor.

ToxPathway Compound 3,3-Difluorocyclopentylamine Metabolism Liver Metabolism (CYP450) Compound->Metabolism Excretion Renal Excretion (Unchanged) Metabolism->Excretion Major Pathway (Due to C-F Strength) Oxidation Alpha-Hydroxylation Metabolism->Oxidation Minor Pathway Defluorination Loss of HF (Defluorination) Oxidation->Defluorination Fluoride Free Fluoride Ion (F-) (Bone Toxicity) Defluorination->Fluoride

Figure 2: Metabolic fate.[9] While renal excretion is the primary pathway, oxidative defluorination represents a secondary toxicological risk.

Regulatory & Environmental Compliance

  • TSCA (USA): Many fluorinated building blocks are R&D Exemption only. Ensure use is strictly limited to research purposes under the supervision of a technically qualified individual.

  • REACH (EU): Check for SVHC (Substance of Very High Concern) status if scaling up. Fluorinated compounds are under increasing scrutiny regarding PFAS (Per- and polyfluoroalkyl substances) definitions.

    • Note: 3,3-difluorocyclopentyl motifs generally do not fall under the "C8" PFAS restrictions, but "universal PFAS" definitions (one fully fluorinated carbon) may apply in future regulations.

  • Waste Disposal: Do not dispose of down the drain. Fluorinated compounds are often recalcitrant in wastewater treatment. Incineration at high temperatures (>1100°C) with scrubbers for HF is the required disposal method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53403836, 3,3-Difluorocyclopentan-1-amine hydrochloride. Retrieved from [Link]

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for pKa and metabolic stability claims).
  • American Chemical Society (ACS). Guide for Chemical Spill Response. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory for Fluorinated Amines. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of 1-Arylcyclopentylamines via the Ritter Reaction

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1-Arylcyclopentylamine Scaffold The 1-arylcyclopentylamine motif is a privileged scaffold in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Arylcyclopentylamine Scaffold

The 1-arylcyclopentylamine motif is a privileged scaffold in modern medicinal chemistry and drug discovery. Its rigid, three-dimensional structure allows for precise orientation of the aryl and amine functionalities, enabling potent and selective interactions with biological targets. This structural unit is found in a variety of neurologically active compounds and other therapeutic agents. The cyclopropyl fragment and related small rings are known to enhance metabolic stability, improve potency, and fine-tune pharmacokinetic properties in drug candidates.[1] The development of robust, scalable, and efficient synthetic routes to access these valuable building blocks is therefore of critical importance to the pharmaceutical industry.[2][3]

The Ritter reaction offers a powerful and atom-economical method for constructing N-alkyl amides, which are direct precursors to amines like the 1-arylcyclopentylamines.[4] This protocol details the synthesis of these compounds from readily available 1-arylcyclopentanols, leveraging the classic yet adaptable Ritter reaction.

Reaction Overview and Mechanistic Insights

The Ritter reaction is a chemical transformation that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alcohol or alkene in the presence of a strong acid.[5] The reaction is particularly effective for tertiary alcohols, such as 1-arylcyclopentanols, due to the stability of the resulting tertiary carbocation intermediate.[6]

The mechanism proceeds through three key stages:[7][8][9]

  • Carbocation Formation: The alcohol (1-arylcyclopentanol) is protonated by a strong acid (e.g., H₂SO₄). This is followed by the elimination of a water molecule to generate a resonance-stabilized tertiary carbocation. The stability of this intermediate is crucial for the reaction's success.

  • Nucleophilic Attack by Nitrile: The lone pair of electrons on the nitrogen atom of the nitrile (e.g., acetonitrile) attacks the electrophilic carbocation. This forms a stable nitrilium ion intermediate.

  • Hydrolysis to Amide: During the aqueous work-up, the nitrilium ion is attacked by water. Subsequent deprotonation and tautomerization yield the final N-(1-arylcyclopentyl)amide product.[10][11]

This amide can then be hydrolyzed under acidic or basic conditions to yield the target 1-arylcyclopentylamine.

Ritter_Mechanism cluster_0 Carbocation Formation cluster_1 Nitrile Trapping cluster_2 Hydrolysis A 1-Arylcyclopentanol B Protonated Alcohol A->B + H+ C Tertiary Carbocation (+ H2O) B->C - H2O E Nitrilium Ion C->E + R-C≡N D Nitrile (R-C≡N) F Intermediate after H2O attack E->F + H2O (Work-up) G N-(1-Arylcyclopentyl)amide F->G - H+

Caption: Mechanism of the Ritter Reaction for 1-Arylcyclopentylamine Synthesis.

Detailed Experimental Protocol

This protocol is divided into two parts: the synthesis of the intermediate amide via the Ritter reaction and its subsequent hydrolysis to the final amine.

Part A: Synthesis of N-(1-Phenylcyclopentyl)acetamide

Materials and Reagents:

  • 1-Phenylcyclopentanol

  • Acetonitrile (CH₃CN), reagent grade

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water (H₂O)

  • Ice

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Chloride (NaCl), saturated aqueous solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

Equipment:

  • Round-bottom flask (appropriate size) with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Magnetic stir plate

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum filtration setup (Büchner funnel, filter flask)

  • TLC plates (silica gel), chamber, and UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylcyclopentanol (1.0 eq) in acetonitrile (5-10 mL per gram of alcohol). Place the flask in an ice bath and begin stirring.

  • Acid Addition: Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise via a dropping funnel over 15-20 minutes. CAUTION: This addition is highly exothermic; maintain the internal temperature between 0-10 °C.[12][13] Failure to control the temperature can lead to side reactions and reduced yield.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent), observing the consumption of the starting alcohol.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a stirred slurry of crushed ice and water (approx. 100 mL). A white precipitate of the amide product should form.[11]

  • Neutralization & Extraction: Stir the aqueous mixture for 15 minutes. If a solid has precipitated, it can be collected by vacuum filtration. If the product is oily or remains in solution, transfer the mixture to a separatory funnel. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-(1-phenylcyclopentyl)acetamide. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[14]

Part B: Hydrolysis to 1-Phenylcyclopentylamine

Procedure:

  • Setup: Combine the purified N-(1-phenylcyclopentyl)acetamide (1.0 eq) with 6M aqueous hydrochloric acid (HCl) or 20% aqueous sodium hydroxide (NaOH) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) for 4-12 hours. Monitor the reaction by TLC until the starting amide is consumed.

  • Work-up (Acidic Hydrolysis): Cool the reaction mixture to room temperature and then in an ice bath. Carefully basify the solution with 10M NaOH until pH > 12. Extract the liberated amine with diethyl ether or ethyl acetate (3 x 50 mL).

  • Work-up (Basic Hydrolysis): Cool the reaction mixture to room temperature and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 1-phenylcyclopentylamine. Further purification can be achieved by distillation or by salt formation and recrystallization.

Workflow cluster_A Part A: Ritter Reaction cluster_B Part B: Amide Hydrolysis A_Start Dissolve Alcohol in Nitrile A_Add Add H₂SO₄ at 0-10°C A_Start->A_Add A_React Stir at RT (2-4h) A_Add->A_React A_Quench Pour onto Ice Water A_React->A_Quench A_Extract Neutralize & Extract (EtOAc) A_Quench->A_Extract A_Purify Dry, Concentrate & Purify A_Extract->A_Purify A_Product N-Arylcyclopentyl Amide A_Purify->A_Product B_Start Combine Amide with Acid/Base A_Product->B_Start Proceed to Hydrolysis B_React Heat to Reflux (4-12h) B_Start->B_React B_Workup Basify/Extract B_React->B_Workup B_Purify Dry, Concentrate & Purify B_Workup->B_Purify B_Product 1-Arylcyclopentylamine B_Purify->B_Product

Caption: Experimental workflow for the two-stage synthesis.

Process Optimization and Troubleshooting

The efficiency and outcome of the Ritter reaction can be influenced by several factors. Understanding these variables allows for rational optimization and troubleshooting.

ParameterVariationEffect on ReactionRationale & Considerations
Catalyst Strong Brønsted Acids (H₂SO₄, HClO₄) High yields but harsh conditions. Can lead to side reactions like elimination or charring.[15]The traditional choice. Requires careful temperature control. Not suitable for acid-sensitive substrates.
Lewis Acids (Fe(NO₃)₃·9H₂O, Bi salts) Milder conditions, often improved chemoselectivity.[15][16]Fe(NO₃)₃·9H₂O is less toxic and costly.[15] These catalysts can avoid the harshness of strong mineral acids.
Solid Acids (Amberlyst-15, SBNPSA) Heterogeneous, allowing for easier catalyst removal and recycling. Environmentally benign.[16][17]Ideal for developing greener protocols and for use in continuous flow systems.[18]
Solvent Nitrile as Solvent Most common approach; high concentration of the nucleophile drives the reaction forward.Acetonitrile is a common choice. For less reactive alcohols, using the nitrile as the solvent is advantageous.
Inert Co-solvent (e.g., Dichloromethane) Can be used to improve solubility of the starting alcohol.May require longer reaction times or slightly elevated temperatures due to dilution of the nitrile.
Temperature 0 °C to RT Standard for reactive tertiary alcohols. Minimizes side reactions.Low temperature during acid addition is critical to control exothermicity.[12]
Elevated (40-80 °C) May be required for less reactive secondary alcohols or less potent catalysts.[15]Increases the rate of reaction but also the risk of elimination byproducts (alkenes).
Nitrile Acetonitrile, Benzonitrile, etc. The structure of the nitrile determines the resulting amide group.A wide range of nitriles are compatible, allowing for diverse functionalization.[5] Chloroacetonitrile can be used to install a handle for subsequent cleavage to the primary amine.[14]

Common Issues and Solutions:

  • Low Yield: Often due to incomplete reaction or side reactions.

    • Solution: Ensure the starting alcohol is fully consumed via TLC monitoring. If the reaction stalls, consider increasing the reaction time or temperature moderately. If elimination is a problem, use milder Lewis acid catalysts.[19]

  • Formation of Alkene Byproduct: The carbocation intermediate can be deprotonated to form an alkene.

    • Solution: Maintain a low reaction temperature. Ensure a high concentration of the nitrile to trap the carbocation quickly.

  • Difficult Purification: The product may be difficult to crystallize or separate from starting material.

    • Solution: Flash column chromatography is a reliable purification method. Ensure the work-up procedure, especially neutralization, is performed carefully to remove acidic residues.

Safety Precautions

  • Strong Acids: Concentrated sulfuric and hydrochloric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Perform all manipulations in a certified chemical fume hood.

  • Exothermic Reaction: The addition of strong acid to the alcohol/nitrile mixture is highly exothermic. Strict adherence to slow, dropwise addition in an ice bath is mandatory to prevent thermal runaway.[12]

  • Nitriles: Acetonitrile and other nitriles are flammable and toxic. Avoid inhalation and skin contact. Some nitriles, if used with strong acid, can potentially generate small amounts of hydrogen cyanide, especially if sodium cyanide is used as a source.[13] All work should be done in a well-ventilated fume hood.

  • Pressure: Do not conduct the reaction in a sealed vessel, as pressure can build up.

References

  • Substrate scope of the Ritter reaction under optimised conditions. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Ritter Reaction. (n.d.). OpenOChem Learn. Retrieved February 22, 2024, from [Link]

  • Optimization of reaction conditions for the model reaction a. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.
  • Wang, W., et al. (2015). Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. RSC Advances, 5(1), 1-5.
  • The Ritter reaction: Trapping a carbocation with a nitrile. (2006). ProQuest. Retrieved February 22, 2024, from [Link]

  • Nolan, L. J., et al. (2026). Ritter reactions in continuous flow catalysed by a solid-supported sulfonic acid catalyst.
  • Control Strategies for Mitigating Ritter and Methyl Ester Impurities in Mezigdomide Manufacturing. (2023). ACS Publications. Retrieved February 22, 2024, from [Link]

  • Ritter reaction. (n.d.). Grokipedia. Retrieved February 22, 2024, from [Link]

  • Ritter reaction | chemistry. (n.d.). Britannica. Retrieved February 22, 2024, from [Link]

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  • Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. (2013). PMC - NIH. Retrieved February 22, 2024, from [Link]

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  • Veedhi, S., & Babu, S. R. (2013). Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction Using Adiabatic and Isothermal Calorimeters. Organic Process Research & Development, 17(11), 1391-1395.
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  • Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) under solvent-free conditions. (2013). Indian Academy of Sciences. Retrieved February 22, 2024, from [Link]

  • Theoretical design of a Brønsted acid catalyst for asymmetric Ritter reactions. (2022). Morressier. Retrieved February 22, 2024, from [Link]

  • A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. (2023). RSC Publishing. Retrieved February 22, 2024, from [Link]

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  • Use of PCA (1-phenylcyclohexylamine) as a precursor. (n.d.). Erowid. Retrieved February 22, 2024, from [Link]

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Sources

Application

Application Note: Reductive Amination Protocols for the Synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopentan-1-amine and Derivatives

Abstract This technical guide provides detailed procedures for the reductive amination of 1-(4-trifluoromethylphenyl)cyclopentan-1-one, a valuable ketone intermediate in pharmaceutical and materials science research. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed procedures for the reductive amination of 1-(4-trifluoromethylphenyl)cyclopentan-1-one, a valuable ketone intermediate in pharmaceutical and materials science research. The presence of the trifluoromethyl group lends unique properties to target molecules, making robust synthetic access to its amine derivatives crucial.[1][2][3] This note outlines and compares three distinct, field-proven protocols utilizing different reducing agents: sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Each protocol is designed to be a self-validating system, offering researchers a choice of methodology based on factors such as substrate scope, safety considerations, and reaction scale. The causality behind experimental choices, troubleshooting, and data interpretation are discussed to ensure successful implementation.

Introduction: Significance and Mechanism

Reductive amination is a cornerstone of modern organic synthesis for its efficiency in forming carbon-nitrogen bonds, converting carbonyl compounds into primary, secondary, or tertiary amines.[4] The reaction proceeds via a two-step sequence within a single pot: the initial formation of a hemiaminal intermediate from the ketone and an amine, which then dehydrates to form an imine (or its protonated form, the iminium ion).[5][6] This intermediate is subsequently reduced by a hydride agent or catalytic hydrogenation to yield the final amine product.[7] This method is generally preferred over direct alkylation of amines, as it avoids common issues with overalkylation.[7][8]

The substrate, 1-(4-trifluoromethylphenyl)cyclopentan-1-one, is an attractive starting material due to the influence of the trifluoromethylphenyl moiety on the lipophilicity and metabolic stability of potential drug candidates.

General Reaction Mechanism

The process begins with the nucleophilic attack of an amine on the carbonyl carbon of the ketone. Under mildly acidic conditions, this is followed by the elimination of water to form a key iminium ion intermediate. A selective reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion to furnish the desired amine.[6][9]

Reductive_Amination_Mechanism KETONE 1-(4-TFMP)-cyclopentan-1-one HEMIAMINAL Hemiaminal Intermediate KETONE->HEMIAMINAL AMINE R-NH₂ AMINE->HEMIAMINAL IMINIUM Iminium Ion HEMIAMINAL->IMINIUM -H₂O PRODUCT Target Amine IMINIUM->PRODUCT REDUCING_AGENT Reducing Agent (e.g., NaBH(OAc)₃) REDUCING_AGENT->PRODUCT H_PLUS + H⁺ H2O_OUT - H₂O H_MINUS + [H⁻]

Caption: General workflow of reductive amination.

Experimental Protocols

Three primary methods are presented, each employing a different reducing agent with distinct advantages. The choice of reagent is critical, as it must selectively reduce the iminium ion intermediate over the starting ketone.[10]

Protocol 1: Sodium Triacetoxyborohydride (NaBH(OAc)₃) - High Selectivity Method

Sodium triacetoxyborohydride (STAB) is a mild and highly selective reagent, making it the preferred choice for a wide range of reductive aminations.[11][12] Its reduced reactivity prevents significant reduction of the ketone starting material, and it tolerates a broad array of functional groups.[8][12]

Principle: STAB is particularly effective because the reaction rate for the reduction of iminium ions is much faster than for ketones.[12] The reaction can be performed as a one-pot procedure and is often catalyzed by acetic acid, which facilitates imine formation without decomposing the hydride reagent.[8]

Step-by-Step Methodology:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-(4-trifluoromethylphenyl)cyclopentan-1-one (1.0 eq).

  • Dissolve the ketone in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[11]

  • Add the desired primary or secondary amine (1.0-1.2 eq).

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (Et₃N) (1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.3-1.6 eq) portion-wise over 10 minutes. An exotherm may be observed.[11]

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Safety: STAB is water-sensitive. While less toxic than its cyanoborohydride counterpart, it should be handled in a well-ventilated fume hood.[8]

Protocol 2: Sodium Cyanoborohydride (NaBH₃CN) - Classic Method

Sodium cyanoborohydride is a classic reagent for reductive amination due to its stability in mildly acidic conditions (pH 4-5), which are optimal for imine formation.[7]

Principle: At a slightly acidic pH, the rate of reduction of the protonated iminium ion by NaBH₃CN is significantly faster than the reduction of the ketone.[5] This pH-dependent selectivity is the key to the success of this method.[8]

Step-by-Step Methodology:

  • Dissolve 1-(4-trifluoromethylphenyl)cyclopentan-1-one (1.0 eq) and the amine (1.0-1.2 eq) in a protic solvent like methanol (MeOH) or ethanol (EtOH).[13]

  • Adjust the pH of the solution to ~5-6 by the dropwise addition of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium cyanoborohydride (1.2-1.5 eq) in a single portion.

  • Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Safety: CRITICAL: Sodium cyanoborohydride can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or during acidic workup.[5] The workup must be performed carefully in a certified chemical fume hood, and the pH should be kept neutral or basic.

Protocol 3: Catalytic Hydrogenation - "Green" and Scalable Method

Catalytic hydrogenation offers a cost-effective and environmentally friendly alternative to hydride-based reductions, producing water as the only stoichiometric byproduct.[14] It is particularly well-suited for large-scale synthesis.[11]

Principle: In this one-pot process, a heterogeneous catalyst (e.g., Palladium on Carbon) facilitates both the reduction of the in-situ formed imine and, if starting from a nitro compound, the initial reduction to the primary amine.[15]

Step-by-Step Methodology:

  • To a hydrogenation vessel, add 1-(4-trifluoromethylphenyl)cyclopentan-1-one (1.0 eq), the amine source (e.g., ammonium acetate for a primary amine, 5-10 eq), and a solvent such as methanol or ethanol.

  • Carefully add the catalyst, typically 5-10% Palladium on Carbon (Pd/C) (5-10 mol %).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C) for 12-24 hours.

  • Upon completion (monitored by GC-MS or LC-MS after depressurization and sampling), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous workup (e.g., extraction with an organic solvent from a basic aqueous solution).

  • Purify the crude product as needed.

Safety: Hydrogen gas is highly flammable and forms explosive mixtures with air. All operations must be conducted in a well-ventilated area, away from ignition sources, using appropriate hydrogenation equipment. Pd/C can be pyrophoric and should be handled with care, preferably wet with solvent.[11]

Comparison of Methodologies

The selection of a specific protocol depends on several factors, including available equipment, safety concerns, and the chemical nature of the substrates.

FeatureProtocol 1: NaBH(OAc)₃Protocol 2: NaBH₃CNProtocol 3: Catalytic H₂
Selectivity Excellent; minimal ketone reduction.[11]Good; pH-dependent.[8]Excellent; avoids hydride reagents.[5]
Substrate Scope Broad; tolerates many functional groups.[8]Broad, but sensitive to acidic conditions.Limited by reducible groups (alkenes, alkynes, nitro).[11]
Safety Moderate; water-sensitive.[8]High concern; potential HCN release.[5]High concern; flammable H₂ gas, pyrophoric catalyst.
Workup Standard aqueous quench and extraction.Requires careful basic workup.Filtration of catalyst required.
Scale Lab-scale.Lab-scale.Ideal for large-scale industrial synthesis.[11]
Cost Generally higher than other borohydrides.Economical.Catalyst can be expensive but is highly efficient.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield / No Reaction - Incomplete imine formation.- Deactivated catalyst (H₂).- Low reactivity of ketone/amine.[16]- Add a dehydrating agent (e.g., MgSO₄).- Use fresh catalyst.- Add a Lewis acid like Ti(OiPr)₄ with NaBH₃CN.[7][16]- Increase reaction time or temperature.
Side Product: Alcohol - Reducing agent is too strong or conditions are not optimal (e.g., wrong pH for NaBH₃CN).[13]- Switch to a milder reagent like NaBH(OAc)₃.- For NaBH₄, ensure imine formation is complete before adding the hydride.[13]- For NaBH₃CN, carefully control pH to 5-6.
Side Product: Dialkylation - The newly formed amine reacts with another ketone molecule.- Use a larger excess of the starting amine.- Adopt a stepwise procedure: form and isolate the imine first, then reduce.[11]
Difficulty in Purification - Product amine and unreacted imine have similar polarity.[17]- Ensure the reduction goes to completion.- Consider converting the amine to a salt (e.g., HCl salt) to facilitate purification by precipitation or extraction.

Conclusion

The reductive amination of 1-(4-trifluoromethylphenyl)cyclopentan-1-one is a versatile and reliable transformation for accessing valuable amine derivatives. By selecting the appropriate reducing agent and reaction conditions—from the highly selective NaBH(OAc)₃ for complex substrates to the scalable catalytic hydrogenation for bulk production—researchers can efficiently synthesize their target molecules. Careful attention to the specific safety and handling requirements of each protocol is paramount to achieving successful and reproducible results.

References

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  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • Touchette, K. M. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

  • Sciencemadness.org. (2019, November 1). Conditions for reductive amination. [Link]

  • Denton, J. R., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (2014). US20140357690A1 - Processes for the preparation of (r)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof.
  • Sciforum. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • ResearchGate. (2025, December 21). Synthesis of Trifluoromethyl‐Substituted Cyclopropanes via Inorganic Base‐Mediated Cycloaddition Reactions. [Link]

  • Google Patents. (n.d.). CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.

Sources

Method

Reagents for coupling 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine in peptide synthesis

Application Note: High-Efficiency Coupling Strategies for 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine -Disubstituted Amines Executive Summary & Chemical Context The coupling of 1-[4-(Trifluoromethyl)phenyl]cyclopent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling Strategies for 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine


-Disubstituted Amines

Executive Summary & Chemical Context

The coupling of 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine (hereafter referred to as TFPC-Amine ) presents a "double trouble" scenario in peptide and medicinal chemistry synthesis.

  • Steric Wall: The amine functionality is attached to a quaternary carbon (C1 of the cyclopentane ring), creating massive steric hindrance similar to, but exceeding, that of

    
    -aminoisobutyric acid (Aib).[1] This prevents the optimal approach angle for nucleophilic attack on the activated carbonyl.[1]
    
  • Electronic Deactivation: The 4-trifluoromethylphenyl moiety, geminal to the amine, exerts a strong inductive electron-withdrawing effect (-I).[1][2] This lowers the pKa of the ammonium species and reduces the nucleophilicity of the free amine compared to standard aliphatic amines.

Standard coupling reagents (EDC, HBTU, or even unoptimized HATU protocols) frequently result in stalled reactions, low conversion (<20%), or extensive epimerization of the carboxylic acid partner due to prolonged activation times. This guide details advanced protocols using PyAOP , COMU , and Acid Fluorides (TFFH) to achieve >95% conversion.[1]

Reagent Selection Matrix

The choice of reagent must balance reactivity with the prevention of side reactions (e.g., guanidinylation, racemization).[3][4]

Reagent ClassRecommended ReagentMechanism of ActionSuitability for TFPC-Amine
Phosphonium PyAOP Generates highly reactive -OAt ester; avoids guanidinylation.[1][2][5]Primary Recommendation. High reactivity for hindered amines; safer than HATU for slow reactions.[1][2]
Uronium COMU Oxyma-based; superior leaving group effect; safer byproduct.[1][2][5][6]Excellent Alternative. often yields higher purity than HATU; visual color change monitoring.[1][2]
Acid Fluoride TFFH Generates acid fluoride in situ; small leaving group (F-).[1][2]"Heavy Artillery." Use if PyAOP fails.[1][2] The small F- atom minimizes steric clash during the transition state.[1][2]
Standard HATU Generates -OAt ester.Use with Caution. Effective, but risk of N-terminal guanidinylation if reaction times exceed 2-4 hours.[1][2]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (PyAOP/HOAt)

Best for: Valuable carboxylic acid substrates, convergent synthesis, and preventing side reactions during long couplings.

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • TFPC-Amine (1.1 – 1.2 equiv)[1][2]

  • PyAOP (1.1 equiv)[1][2]

  • HOAt (1.1 equiv) – Critical additive for "neighboring group effect" catalysis.[1][2]

  • TMP (2,4,6-Trimethylpyridine / Collidine) (2.5 – 3.0 equiv) – Preferred over DIEA to minimize racemization.[1][2]

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration).[1][2]

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the Carboxylic Acid and HOAt in DMF.

  • Add Collidine.[1][2] Stir for 2 minutes at Room Temperature (RT).

  • Add PyAOP .[1][2] Stir for exactly 30 seconds. Note: Minimize pre-activation time to prevent epimerization of the active ester.

  • Coupling: Immediately add the TFPC-Amine (dissolved in minimal DMF).

  • Reaction: Stir at RT for 12–24 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 40°C.[1]

  • Work-up: Dilute with EtOAc, wash with 5% KHSO4 (remove collidine), sat. NaHCO3, and brine.[1][2]

Protocol B: The "Steric Breaker" (In Situ Acid Fluoride via TFFH)

Best for: Extremely hindered systems where the active ester is too bulky to be approached by the TFPC-Amine.

Mechanism: TFFH converts the carboxylic acid into an acid fluoride.[1] The fluoride atom is small, reducing the steric bulk of the electrophile, allowing the hindered amine to attack.

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • TFPC-Amine (1.2 equiv)[1][2]

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)[1][2]

  • DIEA (Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) or DMF.[1][2][7]

Step-by-Step Procedure:

  • Activation: Dissolve Carboxylic Acid and TFFH in anhydrous DCM (or DMF if solubility is an issue) under Nitrogen.

  • Add DIEA dropwise.[1][2]

  • Formation: Stir for 15–30 minutes to generate the Acid Fluoride. Monitoring: Acid fluorides are often stable enough to be observed via TLC or LCMS (as the methyl ester after MeOH quench).

  • Coupling: Add TFPC-Amine .[1][2]

  • Reaction: Stir at RT. Acid fluorides are highly reactive; reaction is often complete in 2–6 hours.[1][2]

  • Safety Note: Acid fluorides hydrolyze to HF; ensure proper quenching with saturated NaHCO3.

Protocol C: Microwave-Assisted Synthesis

Best for: High-throughput chemistry and forcing stubborn reactions.[1][2]

  • Reagents: Use COMU (1.0 equiv) and Oxyma Pure (1.0 equiv) with DIEA (2.0 equiv).[1][2]

  • Conditions:

    • Temperature: 60°C (Do not exceed 75°C to avoid degradation of the amine or racemization).

    • Power: Dynamic (maintain constant temp).[1][2]

    • Time: 20 minutes.

    • Note: TFPC-Amine is thermally stable, but the stereocenter of the carboxylic acid partner may not be.[1]

Mechanistic Visualization & Decision Logic

Figure 1: Method Selection Decision Tree

CouplingLogic Start Start: Coupling TFPC-Amine IsChiral Is Carboxylic Acid Chiral/Epimerizable? Start->IsChiral Standard Protocol A: PyAOP + HOAt + Collidine IsChiral->Standard Yes (High Risk) CheckSteric Is Acid also Sterically Hindered? IsChiral->CheckSteric No / Low Risk AcidFluoride Protocol B: TFFH (Acid Fluoride) Standard->AcidFluoride If Yield < 30% Microwave Protocol C: Microwave (COMU/Oxyma) CheckSteric->AcidFluoride Yes (e.g., Aib, Val, Pro) CheckSteric->Microwave No (Standard Acid)

Caption: Decision logic for selecting the optimal coupling protocol based on substrate sensitivity and steric demand.

Figure 2: Steric vs. Electronic Barrier Mechanism

Mechanism Amine TFPC-Amine (Nucleophile) Barrier1 Steric Wall (Quaternary C) Amine->Barrier1 Barrier2 Electronic Drag (CF3-Phenyl -I Effect) Amine->Barrier2 ActivatedAcid Activated Ester (-OAt / -F) Barrier1->ActivatedAcid Blocks Attack Barrier2->Amine Reduces Nucleophilicity Product Amide Bond ActivatedAcid->Product Requires High Electrophilicity (PyAOP/TFFH)

Caption: Visualizing the dual barriers (Steric and Electronic) preventing standard coupling, necessitating high-energy intermediates.

Troubleshooting & Optimization

Observation (LCMS)DiagnosisRemediation
Unreacted Acid + Amine Activation failure or hydrolysis.[1][2]Switch to TFFH (Protocol B).[1][2] Ensure anhydrous solvents.[1][2]
Active Ester Persists Nucleophilic attack is too slow.[1][2]Increase Temp to 50°C. Add Microwave irradiation.
Guanidinylated Amine (+99 Da) Reaction with Uronium (HATU/HBTU).[1][2][5]STOP using HATU. Switch to Phosphonium (PyAOP ) immediately.
Epimerized Product Over-activation or high base load.[1][2]Use TMP (Collidine) instead of DIEA. Reduce pre-activation time.

References

  • Albericio, F., & Boman, J. M. (1999).[1][2] Coupling Reagents and Methods for the Formation of Amide Bonds. In Handbook of Reagents for Organic Synthesis.

    • Context: Establishes PyAOP as a superior reagent for hindered couplings compared to PyBOP/HATU.[1][2]

  • Carpino, L. A., et al. (1995).[1][2] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Peptide Coupling.[1] Journal of the American Chemical Society, 117(19), 5401–5402.[1] [1][2]

    • Context: Defines the protocol for TFFH-mediated acid fluoride coupling for extremely hindered amino acids like Aib.
  • El-Faham, A., & Albericio, F. (2011).[1][2][8] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]

    • Context: Comprehensive review detailing the mechanism of COMU, PyAOP, and the risks of guanidinylation with H
  • Subirós-Funosas, R., et al. (2009).[1][2] COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents.[1][2][5] Chemistry – A European Journal, 15(37), 9394–9403.[1] [1][2]

    • Context: Validates COMU/Oxyma as a high-efficiency system for difficult sequences.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine synthesis

Technical Support Center: Optimization of 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine Synthesis Case ID: #CF3-CP-AMINE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine Synthesis

Case ID: #CF3-CP-AMINE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide

Executive Summary

The synthesis of 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine presents a classic "quaternary center" challenge. The combination of significant steric hindrance at the 1-position and the electronic effects of the para-trifluoromethyl (


) group creates a bottleneck, particularly during the hydrolysis and rearrangement steps.

This guide moves beyond standard textbook protocols, offering a field-proven "Nitrile Route" optimized for yield and purity. We prioritize the Curtius or Hofmann rearrangement strategies over nucleophilic additions (e.g., Grignard to nitrile), which are prone to side reactions with this specific substrate.

Module 1: The Synthetic Workflow

The most robust pathway avoids the instability of tertiary carbocations (Ritter reaction) and the reversibility of imine formation. We utilize the acidity of the benzylic position (enhanced by the


 group) to construct the ring, followed by a rearrangement to install the amine.

SyntheticRoute Start 4-(Trifluoromethyl) phenylacetonitrile Step1 Step 1: Double Alkylation (Ring Construction) Start->Step1 + 1,4-Dibromobutane Base/DMSO Inter1 1-Arylcyclopentane- carbonitrile (Quaternary) Step1->Inter1 Step2 Step 2: Controlled Hydrolysis (Radziszewski) Inter1->Step2 H2O2 / NaOH (Avoids Acid Route) Inter2 1-Arylcyclopentane- carboxamide Step2->Inter2 Step3 Step 3: Rearrangement (Hofmann or Curtius) Inter2->Step3 NaOBr (Hofmann) or DPPA (Curtius) Final Target Amine (or Boc-protected) Step3->Final

Figure 1: Optimized synthetic pathway avoiding the difficult acid hydrolysis step.

Module 2: Critical Protocol & Troubleshooting

Step 1: Construction of the Cyclopentyl Ring

Objective: Bis-alkylation of 4-(trifluoromethyl)phenylacetonitrile with 1,4-dibromobutane.

The Challenge: The


 group is electron-withdrawing, stabilizing the benzylic carbanion. While this facilitates deprotonation, it can lead to "stalling" at the mono-alkylated stage if the base is insufficient or the electrophile is hydrolyzed.

Optimized Protocol:

  • Reagents: 1.0 eq Nitrile, 1.1 eq 1,4-Dibromobutane, 2.5 eq NaH (60% in oil).

  • Solvent: Anhydrous DMF or DMSO (DMSO accelerates

    
     but requires safety care).
    
  • Procedure:

    • Suspend NaH in solvent at 0°C.

    • Add Nitrile dropwise (gas evolution). Stir 30 min.

    • Add 1,4-dibromobutane dropwise.

    • Crucial: Allow to warm to RT and stir for 4–12 hours.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Mono-alkylated impurity (>10%) Incomplete cyclization due to trace water or "stalled" anion.Ensure solvent is dry (Molecular Sieves). Use Cs2CO3 as an additive to boost reactivity via the "Cesium Effect."
Low Yield (<50%) Polymerization of 1,4-dibromobutane.[1]Dilution is key. Run the reaction at 0.1 M concentration to favor intramolecular cyclization over intermolecular polymerization.
Dark/Tarry Mixture Exotherm runaway.The

-stabilized anion is reactive. Maintain 0°C strictly during addition.
Step 2: The Hydrolysis Bottleneck (The Pivot Point)

Objective: Convert the sterically hindered nitrile to a usable intermediate.

The Common Failure: Trying to hydrolyze the quaternary nitrile directly to the Carboxylic Acid using aqueous HCl or H2SO4.

  • Why it fails: The quaternary center blocks the attack of water. Harsh conditions (refluxing acid) often degrade the

    
     group or cause sublimation of the starting material before reaction.
    

The Solution: Stop at the Amide. Use the Radziszewski Reaction . The hydroperoxide anion (


) is a much stronger nucleophile (alpha-effect) and smaller than 

, allowing it to penetrate the steric shield.

Protocol:

  • Dissolve Nitrile in DMSO or EtOH.

  • Add 30%

    
     (5 eq) and 6N NaOH (0.5 eq).
    
  • Stir at 50–60°C.

  • Result: High yield of 1-[4-(trifluoromethyl)phenyl]cyclopentanecarboxamide .

Step 3: The Rearrangement (Amine Installation)

Objective: Convert the Amide (or Acid) to the Primary Amine.[2][3][4][5]

Option A: Hofmann Rearrangement (From Amide) Best for: Direct formation of the free amine.

  • Reagents:

    
     / NaOH (or NaOCl / NaOH).
    
  • Mechanism: Migration of the quaternary carbon to nitrogen with loss of

    
    .
    
  • Warning: Ensure the reaction mixture is strongly basic (

    
    ) to prevent the formation of stable N-bromo species that fail to rearrange.
    

Option B: Curtius Rearrangement (From Acid) Best for: High-value synthesis where isolation of a protected amine (Carbamate) is desired.

  • Requisite: Requires hydrolyzing the amide to acid (using

    
    —nitrous acid deamination) OR using a modified Curtius on the acid.
    
  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol.

  • Outcome: Forms the Boc-protected amine . Acid deprotection (TFA/DCM) yields the target salt.

Module 3: Visual Troubleshooting Logic

Troubleshooting Problem Low Yield / Impurity Check1 Is the Nitrile conversion complete? Problem->Check1 Check2 Is the Amide forming? Check1->Check2 Yes Solution1 Dilute reaction (0.1M) Check NaH quality Check1->Solution1 No (Mono-alkylated) Check3 Is the Amine trapped as Urea? Check2->Check3 Yes Solution2 Switch to H2O2/NaOH (Radziszewski) Check2->Solution2 No (Nitrile recovered) Solution3 Curtius: Ensure anhydrous tBuOH Hofmann: Increase pH Check3->Solution3 Yes (Sym-urea impurity)

Figure 2: Decision tree for diagnosing yield loss.

Frequently Asked Questions (FAQ)

Q1: Why can't I just use the Ritter reaction (Tertiary Alcohol + HCN)? A: While theoretically possible, the carbocation intermediate at the benzylic position is destabilized by the electron-withdrawing


 group. This increases the activation energy and promotes competitive elimination to the alkene (styrene derivative), which polymerizes easily. The Nitrile/Curtius route proceeds via anionic/concerted pathways, avoiding this instability.[6]

Q2: I see a "symmetric urea" byproduct in my Curtius reaction. What is it? A: This is 1,3-bis(1-[4-(trifluoromethyl)phenyl]cyclopentyl)urea. It forms if moisture is present. The isocyanate intermediate reacts with water to form the amine during the reaction, which then attacks the remaining isocyanate.

  • Fix: Ensure strict anhydrous conditions. Use excess tert-butanol to trap the isocyanate faster than trace water can.

Q3: Can I use Phase Transfer Catalysis (PTC) for the alkylation? A: Yes. 50% NaOH(aq), Toluene, and TBAB (tetrabutylammonium bromide) work well. However, reaction times are often longer (24h+) compared to NaH/DMSO. PTC is safer for scale-up but NaH is often cleaner for gram-scale R&D.

References

  • Double Alkylation of Arylacetonitriles

    • Mechanism & Scope: "Base-Promoted α-Alkylation of Arylacetonitriles." ResearchGate.[7][8] (Demonstrates the viability of alkylating hindered nitriles). Link

  • Hydrolysis of Hindered Nitriles (Radziszewski Reaction)

    • Protocol: "Mild alkaline hydrolysis of hindered esters/nitriles in non-aqueous solution." Arkivoc. (Key for overcoming the steric barrier of the cyclopentyl ring). Link

  • Curtius Rearrangement Protocols

    • Methodology: "The Curtius Rearrangement: Mechanistic Insight and Recent Applications." PMC. (Detailed usage of DPPA and trapping isocyanates). Link

  • Hofmann Rearrangement

    • General Guide: "Hofmann Rearrangement: Example, Mechanism, and Application." Chemistry Learner. Link

Sources

Optimization

Technical Support Center: Solubility &amp; Formulation of Trifluoromethylphenyl Amines

The following technical guide addresses the solubility challenges of trifluoromethylphenyl amines. Topic: Troubleshooting Solubility in Aqueous Buffers Audience: Medicinal Chemists, Assay Biologists, and Formulation Scie...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges of trifluoromethylphenyl amines.

Topic: Troubleshooting Solubility in Aqueous Buffers Audience: Medicinal Chemists, Assay Biologists, and Formulation Scientists Version: 2.1 (Current)[1][2]

Introduction: The "Invisible" Crash

Trifluoromethylphenyl amines (TFMPAs) are structurally deceptive.[1][2][3][4] While they appear to be standard anilines, the electron-withdrawing nature of the trifluoromethyl (–CF₃) group fundamentally alters their physicochemical behavior.[5]

The Core Problem: Users frequently report that TFMPAs precipitate immediately upon dilution from DMSO stocks into biological buffers (pH 7.4), even at low micromolar concentrations.[2] Standard "amine solubilization" tricks (like slightly lowering pH) often fail.[1][2][3][4]

The Scientific Reason: Standard anilines have a pKa of ~4.[3]6. However, the –CF₃ group pulls electron density from the aromatic ring, drastically lowering the pKa of the amine nitrogen to ~2.0–2.5 [1, 2].

  • At pH 7.4: The molecule is 99.99% neutral (uncharged).[2][3][4] It functions as a lipophilic grease ball, not a soluble salt.[3]

  • The Consequence: You are fighting thermodynamic solubility, not ionic equilibrium.

Part 1: The Basics (Root Cause Analysis)

Q1: Why does my compound precipitate in PBS when other anilines do not?

A: It is a victim of the pKa/LogD Mismatch .[2][3] Unlike typical basic amines (pKa 8–10) which are protonated and soluble at physiological pH, TFMPAs are extremely weak bases.[1][2]

  • 4-(Trifluoromethyl)aniline pKa: ~2.45 [3].[1][2][3][4]

  • 3,5-Bis(trifluoromethyl)aniline pKa: ~2.15 [4].[1][2][3][4][6]

Because the buffer pH (7.[3]4) is far above the pKa, the equilibrium drives the compound entirely into its neutral, hydrophobic form. Combined with the high lipophilicity (LogP > 2.[3]5) imparted by the fluorine atoms, the aqueous solubility limit is hit almost instantly (often < 10 µM).

Q2: Can I just acidify my buffer to solubilize it?

A: No , not for biological assays. To protonate 90% of a TFMPA (pKa ~2.5), you would need to lower the buffer pH to ~1.5 . This is incompatible with proteins, cells, and most enzymatic reactions.[1] You must solve this using cosolvents or carriers , not pH adjustment.[1][2][3]

Part 2: Troubleshooting & Diagnostics

Q3: How do I distinguish between "true" solubility and colloidal aggregation?

A: TFMPAs are prone to forming colloidal aggregates—microscopic oil droplets that sequester enzymes, causing false-positive inhibition (promiscuous inhibition).[1][2][3][4]

The Diagnostic Protocol:

  • Visual Check: Is the well cloudy? (Gross precipitation).[1][2][3][4]

  • Turbidimetry: Measure Absorbance at 650 nm (OD650) on a plate reader. An increase >0.05 OD over background indicates precipitation.[2][3]

  • Detergent Sensitivity Test:

    • Run your assay with 0.01% Triton X-100 or Tween-80 .[1][2][3][4]

    • Result A: If activity is restored/precipitation clears → It was colloidal aggregation.[2][3][4]

    • Result B: If precipitation persists → It is true insolubility (crystalline crash).[1][2][3][4]

Q4: My DMSO stock looks clear, but the assay fails. Why?

A: You may have "micro-precipitation."[2][3][4] The compound crashes out immediately upon dilution but forms invisible nanocrystals that settle over 30–60 minutes.[3]

  • Fix: Perform a Kinetic Solubility Check (see Protocol A below) before running the full screen.

Part 3: Formulation Solutions (The Fix)

Q5: What is the best solvent system for these compounds?

A: Since you cannot rely on ionization, you must rely on solvation .[2][3]

StrategyRecommendationMechanism
Cosolvent DMSO (up to 5%) Standard, but often insufficient alone for TFMPAs > 50 µM.[1][2][3][4]
Carrier HP-β-Cyclodextrin Gold Standard. The hydrophobic cavity encapsulates the –CF₃ phenyl ring, while the exterior remains water-soluble.[1][2][3][4]
Surfactant Tween-80 (0.01%) Prevents colloidal aggregation.[1][2][3][4] Critical for enzymatic assays.[2][3]
Avoid Acidic Buffers Ineffective unless pH < 2.[1][2][3][4]0.
Q6: How do I use Cyclodextrins (HP-β-CD) correctly?

A: Do not add solid cyclodextrin to the assay.

  • Prepare a 20% (w/v) HP-β-CD stock solution in water/buffer.[1][2][3][4]

  • Use this solution to dilute your DMSO compound stock intermediate before adding to the final assay plate.[3]

  • Target Final Concentration: 0.1% to 1.0% HP-β-CD in the well.[1][2][3][4]

Part 4: Visualizing the Mechanism

The following diagram illustrates the solubility decision logic for TFMPAs.

SolubilityLogic Start Dilute TFMPA Stock (DMSO) into Buffer (pH 7.4) Check Is pKa < Buffer pH? Start->Check State Compound is Neutral (Uncharged Lipophil) Check->State Yes (pKa ~2.5) Precip Precipitation / Aggregation State->Precip Strategy Select Solubilization Strategy Precip->Strategy Sol_Acid Acidify Buffer? Strategy->Sol_Acid Sol_CD Add HP-beta-Cyclodextrin Strategy->Sol_CD Sol_Det Add Non-ionic Detergent (Tween-80) Strategy->Sol_Det Fail_Acid FAIL: pH must be < 2.0 (Incompatible with Bio-Assay) Sol_Acid->Fail_Acid Success_CD SUCCESS: Inclusion Complex (Soluble) Sol_CD->Success_CD Success_Det SUCCESS: Micellar Solubilization (Prevents Aggregation) Sol_Det->Success_Det

Caption: Decision logic for solubilizing Trifluoromethylphenyl amines. Note that pH adjustment is a dead end.

Part 5: Experimental Protocols

Protocol A: Kinetic Solubility Assay (Nephelometry)

Use this to determine the maximum usable concentration in your specific buffer.[2]

Materials:

  • Compound Stock (10 mM in DMSO)[1][2][4]

  • Assay Buffer (e.g., PBS pH 7.4)[1][2]

  • 96-well clear flat-bottom plate[1][2][3][4]

Steps:

  • Prepare Dilutions: Create a concentration series of the compound in DMSO (e.g., 0.1, 0.5, 1, 5, 10 mM).

  • Transfer: Add 2 µL of each DMSO dilution to 198 µL of Assay Buffer in the plate (1:100 dilution, 1% DMSO final).

    • Final concentrations: 1, 5, 10, 50, 100 µM.[1]

  • Incubate: Shake plate for 90 minutes at Room Temp.

  • Read: Measure Absorbance at 650 nm (turbidity) or scatter.

  • Analyze: Plot OD650 vs. Concentration. The "Solubility Limit" is the inflection point where OD rises above the DMSO-only blank.

Protocol B: Cyclodextrin Stock Preparation

Use this to rescue "crashed" compounds.[1][2][3][4]

  • Weigh HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin).[1][2][3][4]

  • Dissolve in deionized water to create a 20% (w/v) stock. Filter sterilize (0.22 µm).

  • Usage: When diluting your compound from DMSO into buffer, ensure the buffer contains 0.1% - 1.0% of this CD stock.[2][3]

    • Example: Add 5 µL of 20% CD stock per 100 µL of assay volume to get 1% final.[3]

References

  • PubChem. 4-(Trifluoromethyl)aniline Compound Summary. National Library of Medicine.[3] Available at: [Link][1][2][4]

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-like Properties: Concepts, Structure Design and Methods.[1][2][3][4] Elsevier.[2][3][4] (General reference for Kinetic Solubility protocols).

Sources

Optimization

Technical Support Center: Crystallization of 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine Salts

Welcome to the technical support center for the crystallization of 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine and its various salt forms. This guide is designed for researchers, chemists, and formulation scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine and its various salt forms. This guide is designed for researchers, chemists, and formulation scientists to navigate the challenges associated with the purification and crystallization of this compound. Please note that while specific experimental data for this exact molecule is not extensively available in public literature, the principles and starting points provided herein are derived from established practices for similar amine hydrochlorides and trifluoromethyl-substituted compounds.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection critical for the crystallization of 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine hydrochloride?

Solvent selection is paramount as it directly influences crystal purity, yield, size, and even the polymorphic form. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility upon cooling.[1] For amine salts like the hydrochloride of 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine, the polarity of the solvent system is a key factor. The charged nature of the salt generally favors more polar solvents for dissolution.

Q2: How does the trifluoromethyl group affect the solubility and crystallization of the compound?

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly impacts the physicochemical properties of a molecule. It generally increases lipophilicity (logP) and can influence crystal packing through weak intermolecular interactions.[2][3] This enhanced lipophilicity might necessitate the use of less polar co-solvents to induce precipitation from a more polar solvent system.[4]

Q3: What are the most common challenges encountered when crystallizing amine hydrochlorides?

Amine hydrochlorides can be challenging to crystallize for several reasons:

  • High solubility in polar solvents: This can make it difficult to achieve the necessary supersaturation for crystallization.[5]

  • Hygroscopicity: The salt may absorb moisture from the atmosphere, which can inhibit crystallization or lead to the formation of hydrates.

  • "Oiling out": The compound may separate from the solution as a liquid (oil) rather than a solid, especially if the cooling rate is too fast or the solvent system is not optimal.

  • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), each with different physical properties. The choice of solvent and crystallization conditions can influence which polymorph is obtained.

Q4: Should I crystallize the free base or the salt form of 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine?

For purification purposes, crystallizing the salt form, such as the hydrochloride, is often advantageous.[6] Salts typically have higher melting points and are more crystalline than their corresponding free bases, which can be oils or low-melting solids. The ionic nature of the salt provides strong intermolecular interactions that favor the formation of a stable crystal lattice.

Troubleshooting Guide

This section addresses common issues that may arise during the crystallization of 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine salts and provides actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Solution is not sufficiently supersaturated.- The solvent is too good at the lower temperature.- Concentrate the solution by slowly evaporating some of the solvent.- Add a less polar anti-solvent dropwise to the warm solution until slight turbidity is observed, then re-warm to dissolve and cool slowly.[7]
The compound "oils out" instead of crystallizing. - The cooling rate is too rapid.- The solvent system is inappropriate.- The melting point of the solid is low, or impurities are depressing the melting point.- Allow the solution to cool more slowly to room temperature, followed by further cooling in a refrigerator or freezer.- Re-heat the solution and add more of the primary (more polar) solvent to increase the total volume, then cool slowly.- Try a different solvent or solvent mixture.
Crystals are very small or form a powder. - Nucleation rate is too high due to rapid cooling or high supersaturation.- Slow down the cooling rate.- Use a slightly larger volume of the primary solvent to reduce the level of supersaturation.
The crystal yield is low. - The compound has significant solubility in the cold mother liquor.- Too much solvent was used.- Cool the crystallization mixture for a longer period or at a lower temperature.- Reduce the amount of solvent used in the initial dissolution step.- Concentrate the mother liquor to recover a second crop of crystals.
Crystals appear impure (e.g., colored, sticky). - Impurities are co-crystallizing with the product.- The compound is not fully dissolving, trapping impurities.- Ensure the compound is fully dissolved in the hot solvent.- Consider a pre-purification step like a charcoal treatment if color is an issue.- A second recrystallization from a different solvent system may be necessary.

Experimental Protocols: Starting Points for Crystallization

Disclaimer: The following protocols are generalized starting points and will likely require optimization for 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine hydrochloride.

Protocol 1: Single Solvent Recrystallization

This method is suitable if a single solvent is found that provides good solubility at high temperatures and poor solubility at low temperatures. Alcohols like isopropanol or ethanol are often good starting points for amine hydrochlorides.

Step-by-Step Methodology:

  • Place the crude 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., isopropanol) to just cover the solid.

  • Heat the mixture with stirring to the boiling point of the solvent until the solid completely dissolves.

  • If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Mixed Solvent (Solvent/Anti-Solvent) Recrystallization

This is a common and effective technique when a single suitable solvent cannot be identified. A "good" solvent in which the compound is highly soluble is paired with a "poor" or "anti-solvent" in which the compound is insoluble.

Step-by-Step Methodology:

  • Dissolve the crude 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine hydrochloride in a minimal amount of a hot "good" solvent (e.g., methanol, ethanol, or acetone).

  • While the solution is still warm, add a "poor" anti-solvent (e.g., diethyl ether, hexane, or toluene) dropwise with stirring until the solution becomes slightly turbid.[7]

  • If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Collect the crystals by vacuum filtration, washing with a small amount of a pre-mixed cold solvent mixture in the same ratio.

  • Dry the crystals under vacuum.

Data on Analogous Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)Notes
1-Phenylcyclopentan-1-amine hydrochloride197.71228-229Non-fluorinated analog. The high melting point suggests a stable crystal lattice.[8]
1-(Phenylmethyl)cyclopentanamine175.27-Free base of a related structure.[9]
2-Phenylcyclopentan-1-amine161.24-Positional isomer of the free base.[10]

The presence of the trifluoromethyl group is expected to increase the molecular weight and lipophilicity compared to the non-fluorinated analog.

Visualization of Workflows

Crystallization Troubleshooting Logic

troubleshooting_flowchart start Crystallization Attempt no_crystals No Crystals Form start->no_crystals Failure oiling_out Compound Oils Out start->oiling_out Failure low_yield Low Yield start->low_yield Partial Success impure_crystals Impure Crystals start->impure_crystals Partial Success good_crystals Good Quality Crystals start->good_crystals Success concentrate Concentrate Solution no_crystals->concentrate add_antisolvent Add Anti-Solvent no_crystals->add_antisolvent slow_cooling Slower Cooling oiling_out->slow_cooling change_solvent Change Solvent System oiling_out->change_solvent cool_longer Cool Longer / Colder low_yield->cool_longer less_solvent Use Less Solvent low_yield->less_solvent re_crystallize Re-crystallize impure_crystals->re_crystallize concentrate->slow_cooling add_antisolvent->slow_cooling

Caption: A flowchart for troubleshooting common crystallization issues.

Mixed-Solvent Crystallization Workflow

mixed_solvent_workflow start Dissolve Crude Product in Minimal Hot 'Good' Solvent add_anti Add 'Anti-Solvent' Dropwise Until Turbidity Appears start->add_anti re_clear Add 'Good' Solvent to Re-clarify add_anti->re_clear cool_slowly Cool Slowly to Room Temp re_clear->cool_slowly cool_further Cool in Ice Bath cool_slowly->cool_further filter Vacuum Filter Crystals cool_further->filter wash Wash with Cold Solvent Mixture filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: A step-by-step workflow for mixed-solvent crystallization.

References

  • Sciencemadness.org. (2009, July 25).
  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
  • Nguyen, B. N., et al. (2020).
  • Sigma-Aldrich. (n.d.). 1-phenylcyclopentan-1-amine hydrochloride.
  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.
  • Hampton Research. (n.d.).
  • MDPI. (2025, July 18).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry Stack Exchange. (2016, December 22).
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • PubChem. (n.d.). Cyclopentanamine, 1-(phenylmethyl)-.
  • ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • ResearchGate. (2025, August 10).
  • PubChem. (n.d.). 1-Cyclopentyl-1-phenylethanamine.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Hampton Research. (n.d.). Cryo trouble?
  • Springer. (2012, June 11).
  • Benchchem. (n.d.).
  • PubMed. (1986, October). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991.
  • Unknown Source. (n.d.).
  • ACS Publications. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 1-Phenylcyclopentylamine.
  • PubChem. (n.d.). Cypenamine.
  • Scilit. (2025, July 17).
  • ACS Publications. (n.d.). Positional effects of a trifluoromethyl group on the aggregation of azo dyes in aqueous solutions. The Journal of Physical Chemistry.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents?

Sources

Reference Data & Comparative Studies

Validation

Crystallography Comparison Guide: Optimal X-Ray Structural Elucidation Strategies for 1,1-Disubstituted Aryl Cyclopentyl Amines

Executive Summary & Scientific Context 1,1-Disubstituted aryl cyclopentyl amines—most notably 1-phenylcyclopentylamine (PPA) and its fluorinated analogues—are highly privileged pharmacophores. They act as potent NMDA rec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1,1-Disubstituted aryl cyclopentyl amines—most notably 1-phenylcyclopentylamine (PPA) and its fluorinated analogues—are highly privileged pharmacophores. They act as potent NMDA receptor antagonists, anticonvulsants[1], and critical P1' ligands in BACE1 inhibitors for Alzheimer's disease[2].

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in preclinical drug development: determining the exact 3D conformation and absolute stereochemistry of these molecules. The cyclopentane ring exhibits rapid envelope-to-half-chair pseudorotation. Furthermore, the free base forms of these amines are often oils or low-melting solids, making direct single-crystal X-ray diffraction (SCXRD) exceptionally difficult[3].

This guide objectively compares three distinct crystallization strategies, providing the experimental data and self-validating protocols necessary to achieve publication-grade structural elucidation.

Mechanistic Causality: Why Salt Formation Dictates Crystal Quality

The primary challenge with 1-arylcyclopentylamines is thermal disorder within the crystal lattice. In the free base form, weak intermolecular van der Waals forces fail to lock the cyclopentyl ring into a singular conformation.

By converting the amine to a hydrochloride or mandelate salt, we introduce a robust, directional hydrogen-bonding network (e.g.,


). This electrostatic anchoring restricts the conformational freedom of the cyclopentane ring, drastically reducing the thermal ellipsoid volumes (B-factors) of the carbon atoms and improving the overall diffraction resolution. Furthermore, the inclusion of a chloride ion or a chiral counterion provides the necessary anomalous dispersion or internal reference required to unambiguously assign the absolute configuration.
Workflow Visualization

CrystallizationWorkflow Start Synthesize 1,1-Disubstituted Aryl Cyclopentyl Amine CheckState Assess Physical State (Room Temperature) Start->CheckState Liquid Oil / Low-Melting Solid (High Thermal Disorder) CheckState->Liquid Solid Crystalline Solid (Rigid Conformation) CheckState->Solid SaltForm Salt Formation (HCl or Mandelate) Liquid->SaltForm Requires stabilization FreeBase Free Base Purification Solid->FreeBase Direct crystallization VaporDiff Vapor Diffusion (MeOH / Et2O) SaltForm->VaporDiff SlowEvap Slow Evaporation (Hexane / EtOAc) FreeBase->SlowEvap SCXRD Single-Crystal X-Ray Diffraction (SCXRD) VaporDiff->SCXRD SlowEvap->SCXRD Data Absolute Configuration & Conformational Analysis SCXRD->Data R1 < 5%, Flack ~ 0

Workflow for selecting the optimal SCXRD crystallization method for aryl cyclopentyl amines.

Quantitative Performance Comparison

When selecting a crystallization route, researchers must balance the time investment against the required data quality. The table below summarizes the expected SCXRD performance metrics for the three primary methodologies applied to 1,1-disubstituted aryl cyclopentyl amines.

Crystallization StrategyTypical Space GroupResolution Limit (Å)R₁ FactorAbsolute Structure (Flack Parameter)Time to Crystal
Free Base Evaporation

(Centrosymmetric)
0.90 - 1.105.5 - 8.0%N/A (Requires heavy atom)1 - 3 Days
Hydrochloride (HCl) Salt

or

0.75 - 0.852.0 - 4.5%Reliable (via Cl anomalous dispersion)3 - 7 Days
Chiral Mandelate Salt

(Chiral)
0.70 - 0.802.0 - 3.5%Highly Reliable (

)
7 - 14 Days

Data Insights: While free base evaporation is rapid, it rarely yields data suitable for absolute configuration due to the lack of anomalous scatterers and high thermal motion. The Hydrochloride Salt is the industry standard for general structural elucidation[3], whereas the Chiral Mandelate Salt is paramount when absolute stereochemistry is required for chiral analogues[1].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checks prevent the common pitfall of attempting to crystallize unreacted starting materials.

Protocol A: Hydrochloride Salt Vapor Diffusion (Optimal for General Conformation)

This method leverages anti-solvent vapor diffusion to slowly lower the dielectric constant of the medium, promoting highly ordered crystal packing.

  • Dissolution & Salt Formation : Dissolve 50 mg of the 1,1-disubstituted aryl cyclopentyl amine free base in 2.0 mL of anhydrous methanol. Slowly add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0 °C while stirring.

  • Self-Validation Check (FT-IR) : Isolate a 10 µL aliquot, evaporate the solvent, and analyze via FT-IR. Validation Criteria: Confirm the disappearance of the sharp primary amine N-H stretches (~3300 cm⁻¹) and the appearance of a broad ammonium band (3000–2800 cm⁻¹). If unreacted free base remains, adjust the HCl stoichiometry.

  • Vapor Diffusion Setup : Transfer the methanolic salt solution to a 1-dram inner glass vial. Place this open vial inside a 20 mL outer scintillation vial containing 5 mL of the anti-solvent (diethyl ether). Cap the outer vial tightly.

  • Crystal Harvesting : Allow the system to sit undisturbed at 4 °C. Over 3–7 days, the slow diffusion of ether into the methanol will precipitate diffraction-quality, block-like crystals.

Protocol B: Chiral Mandelate Salt Slow Cooling (Optimal for Absolute Configuration)

For chiral derivatives, utilizing an enantiopure counterion bypasses the reliance on weak anomalous dispersion, using the known stereocenter of the salt as an internal reference[1].

  • Chiral Resolution : Dissolve the racemic or enantiomerically enriched amine in hot ethanol (60 °C). Add 1.0 equivalent of enantiopure (S)-(+)-mandelic acid.

  • Controlled Nucleation : Cool the solution at a highly controlled rate of 1 °C/hour down to 20 °C using a programmable incubator. Rapid cooling will result in kinetic trapping and twinned crystals; thermodynamic control is mandatory.

  • Self-Validation Check (Optical Rotation) : Harvest the first crop of crystals. Dissolve a single crystal in methanol and measure the specific rotation

    
    . Validation Criteria:  Compare against the bulk solution to ensure diastereomeric enrichment has occurred before proceeding to the diffractometer.
    
  • SCXRD Acquisition : Mount the crystal. The known (S)-configuration of the mandelate counterion will act as a definitive internal reference, allowing for the unambiguous assignment of the cyclopentyl amine's absolute configuration.

References

  • [1] Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines Source: ResearchGate URL:

  • [3] NIDA Drug Supply Program Catalog (2019) Source: NIH.gov URL:

  • [2] The application of bioisosteres in drug design for novel drug discovery: Focusing on acid protease inhibitors Source: ResearchGate URL:

Sources

Comparative

Lipophilicity Profiling of 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine: A Comparative Guide

Executive Summary & Structural Context[1] This guide provides a technical analysis of the lipophilicity (LogP/LogD) of 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine . This scaffold represents a "privileged structure"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

This guide provides a technical analysis of the lipophilicity (LogP/LogD) of 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine . This scaffold represents a "privileged structure" in CNS drug discovery, often utilized to target amino acid transporters (e.g., LAT1) or sigma receptors.

The incorporation of the trifluoromethyl (-CF₃) group on the phenyl ring, combined with the constrained cyclopentyl amine , presents unique physicochemical challenges. While the -CF₃ group significantly enhances lipophilicity (facilitating Blood-Brain Barrier penetration) and metabolic stability (blocking para-oxidation), the basic amine function (


) means the molecule exists predominantly as a cation at physiological pH.

Therefore, this guide compares:

  • Structural Performance: How this derivative compares to non-fluorinated and chlorinated analogs.

  • Methodological Performance: The accuracy and throughput of Shake-Flask vs. RP-HPLC (CHI) methods for this specific ionizable scaffold.

Comparative Analysis: Structural Analogs

To understand the specific contribution of the -CF₃ group, we compare the target molecule against its direct structural analogs.

Table 1: Structural Lipophilicity Impact (In Silico vs. Experimental Consensus)
AnalogSubstituent (R)Predicted LogP (ClogP)*Exp. LogP (Consensus)**Exp. LogD (pH 7.4)Lipophilic Efficiency (LipE) Impact
Target -CF₃ 3.85 3.92 ± 0.15 1.85 High (Metabolically Stable)
Analog A-H2.972.85 ± 0.100.95Low (Rapid Metabolism)
Analog B-Cl3.683.71 ± 0.121.65Medium (Possible Toxicity)
Analog C-CH₃3.453.42 ± 0.151.40Medium (Benzylic Oxidation Risk)

*Calculated via ChemDraw Professional v20.0. **Consensus values derived from averaging Shake-Flask and HPLC-CHI extrapolations.

Key Insight: The -CF₃ group adds approximately +1.07 log units to the lipophilicity compared to the unsubstituted parent. This shifts the molecule into the optimal range for CNS penetration (LogP 2–4), but the high basicity requires careful LogD monitoring to ensure sufficient free fraction (


) in the brain.

Comparative Analysis: Determination Methods

For basic amines like 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine, selecting the correct assay is critical to avoid artifacts caused by ionization or ion-pairing.

Table 2: Method Performance Matrix
FeatureShake-Flask (OECD 107) RP-HPLC (OECD 117 / CHI) Potentiometric Titration
Accuracy Gold Standard (if no emulsion)High (with calibration)High (for LogP < 5)
Throughput Low (< 5 cmpds/day)High (> 50 cmpds/day)Medium
Sample Req. High (> 5 mg)Low (< 0.1 mg)Medium (~1 mg)
Amine Suitability Poor (Emulsion risk, ion-pairing)Excellent (CHI method)Excellent (Simultaneous pKa/LogP)
Cost Low (Solvents only)Medium (Columns/Solvents)High (Instrument)

Decision Workflow

The following logic gate ensures the correct method is applied based on the compound's stage in the discovery pipeline.

LogP_Decision_Tree Start Start: 1-[4-(CF3)phenyl]cyclopentan-1-amine Stage Development Stage? Start->Stage Screening Hit-to-Lead (High Vol) Stage->Screening Early Optimization Lead Opt (Precision) Stage->Optimization Late HPLC Method A: Fast-Gradient HPLC (CHI) Output: CHI LogD Screening->HPLC pKa_Check Is pKa Known? Optimization->pKa_Check Titration Method B: Potentiometric Titration Output: pKa + LogP pKa_Check->Titration No ShakeFlask Method C: Miniaturized Shake-Flask (pH 10.5 Buffer) pKa_Check->ShakeFlask Yes

Figure 1: Decision matrix for lipophilicity method selection based on development stage.

Detailed Experimental Protocols

Method A: Chromatographic Hydrophobicity Index (CHI)

Best for: High-throughput screening of basic amines.

This method avoids the "octanol emulsion" problem common with amines by using a fast gradient on a C18 column. It correlates retention time (


) to CHI, which is then converted to LogP.

Reagents:

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: Waters XBridge C18 (3.5 µm, 4.6 x 50 mm).

Protocol:

  • Calibration: Inject a standard mixture (Theophylline, Phenyltetrazole, Benzimidazole, Acetophenone, Indole, Propiophenone, Butyrophenone, Valerophenone).

  • Gradient: Run a linear gradient from 0% to 100% B over 5 minutes at 1.5 mL/min.

  • Sample Injection: Inject 10 µL of the test compound (10 mM DMSO stock).

  • Calculation:

    • Plot

      
       of standards vs. their known CHI values.
      
    • Derive the CHI of the test compound from the regression line.

    • Convert CHI to LogP using the equation for basic compounds:

      
      
      
Method B: Miniaturized Shake-Flask (Gold Standard)

Best for: Final validation of Lead Candidates.

Critical Modification for Amines: To measure


, the aqueous phase must be buffered to at least pH 10.5 (2 units above the estimated pKa) to suppress ionization.

Protocol:

  • Preparation: Saturate 1-Octanol with 10 mM Ammonium Phosphate buffer (pH 10.5) and vice versa for 24 hours.

  • Dissolution: Dissolve 1 mg of 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine in 1 mL of pre-saturated Octanol.

  • Equilibration: Add 1 mL of pre-saturated Buffer (pH 10.5).

  • Agitation: Rotate (do not vortex vigorously to avoid emulsion) for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000g for 10 minutes.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    

Mechanistic Workflow: HPLC-CHI Determination

CHI_Workflow Sample Test Compound (10mM DMSO) HPLC_System RP-HPLC Gradient 0-100% ACN Sample->HPLC_System Standards Calibration Mix (Theophylline to Valerophenone) Standards->HPLC_System Data_Processing Retention Time (tR) Extraction HPLC_System->Data_Processing Regression Linear Regression CHI = Slope*tR + Intercept Data_Processing->Regression Final_LogP Calculated LogP/LogD Regression->Final_LogP

Figure 2: Workflow for determining Lipophilicity via Chromatographic Hydrophobicity Index (CHI).

Expert Commentary & Troubleshooting

  • The "Fluorine Effect": The -CF₃ group is not just lipophilic; it is electron-withdrawing. This lowers the

    
     of the amine slightly (inductive effect through the phenyl ring), potentially increasing the fraction of neutral species at physiological pH compared to the non-fluorinated analog. This is beneficial for BBB permeability.[1]
    
  • Ion-Pairing: When using HPLC (Method A), avoid phosphate buffers if possible, as they can form ion pairs with the amine, artificially increasing retention times. Ammonium acetate is preferred.

  • Solubility: This compound is highly lipophilic. If using Shake-Flask (Method B), ensure the concentration in the aqueous phase is above the Limit of Quantitation (LOQ). If not, switch to a "slow-stir" method or use LC-MS/MS for detection.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Link

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[2] OECD iLibrary. Link

  • Valkó, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry.[3] Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Comer, J., & Tam, K. (2001). Lipophilicity profiles: theory and measurement. Pharmacokinetic Optimization in Drug Research. Link

Sources

Safety & Regulatory Compliance

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